(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Description
BenchChem offers high-quality (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693855 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000414-38-9 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its physical properties is crucial for process development, optimization, and quality control in drug manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for their determination, and its role in the synthesis of the antidepressant drug, Vilazodone.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. It is important to note that while some of these properties are experimentally determined, others are predicted or calculated values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1000414-38-9 | --INVALID-LINK--[2] |
| Appearance | Light yellow to brown solid | MedChemExpress |
| Boiling Point | 326.5 ± 42.0 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| pKa | 9.77 ± 0.40 (Predicted) | --INVALID-LINK--[2] |
| XLogP3 | 1.43130 (Predicted) | --INVALID-LINK--[2] |
| Polar Surface Area (PSA) | 55.76 Ų | --INVALID-LINK--[2] |
Experimental Protocols
The following sections describe standard experimental methodologies for determining the key physical properties of a chiral organic compound like (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Determination
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique.
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Polarimeter cell (of a known path length, typically 1 dm)
-
Volumetric flask
-
Analytical balance
-
Sodium D-line lamp (or other monochromatic light source)
Procedure:
-
A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent.
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The observed optical rotation (α) of the solution is measured using the polarimeter at a specific temperature (T) and wavelength (λ).
-
The specific rotation ([α]) is then calculated using the following formula:
[α]Tλ = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Mandatory Visualization: Synthesis of Vilazodone
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic workflow for Vilazodone from 5-Cyanoindole.
Safety and Handling
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate chemical structure and stereochemistry
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data, outlines a plausible synthetic approach, and contextualizes the compound's relevance in pharmaceutical research.
Chemical Structure and Stereochemistry
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule belonging to the dihydrobenzofuran class of heterocyclic compounds. The core of the molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A methyl acetate group is attached at the 3-position of the dihydrofuran ring, and a hydroxyl group is substituted at the 6-position of the benzofuran moiety.
The key stereochemical feature of this molecule is the chiral center at the C3 position of the dihydrofuran ring. The "(S)" designation in its name indicates the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The absolute configuration at this center is crucial for its biological activity, as stereoisomers of a compound often exhibit different pharmacological and toxicological profiles.
Key Structural Features:
-
Core Scaffold: 2,3-dihydrobenzofuran
-
Chiral Center: C3 of the dihydrofuran ring with (S)-configuration.
-
Substituents:
-
A hydroxyl (-OH) group at the C6 position of the benzofuran ring.
-
A methyl acetate (-CH₂COOCH₃) group at the C3 position.
-
The IUPAC name for this compound is methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 1000414-38-9 | [2] |
| Appearance | Light yellow to brown solid | [3] |
| XLogP3 | 1.43130 | [2] |
| Polar Surface Area (PSA) | 55.76 Ų | [2] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [2] |
| pKa (Predicted) | 9.77 ± 0.40 | [2] |
Experimental Protocols: A Plausible Synthetic Approach
Overall Synthetic Scheme:
The synthesis could logically proceed through the formation of the corresponding carboxylic acid, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, followed by esterification. The key challenge lies in establishing the chiral center at the C3 position with the desired (S)-configuration. This can be achieved through asymmetric catalysis.
Step 1: Enantioselective Intramolecular Hydroarylation (Hypothetical)
This step aims to construct the chiral dihydrobenzofuran ring system from an appropriate achiral starting material. A plausible approach involves a transition-metal-catalyzed asymmetric intramolecular hydroarylation of a suitably substituted olefin.
-
Starting Material: 2-Allyloxyphenol derivative with a protected hydroxyl group at the 4-position (which will become the 6-hydroxyl group after cyclization).
-
Reaction: Intramolecular C-O bond formation and concurrent C-H activation and cyclization.
-
Catalyst: A chiral transition metal catalyst, for example, a Ruthenium(II) or Palladium(II) complex with a chiral ligand, is employed to induce enantioselectivity.
-
Procedure:
-
To a solution of the 2-allyloxyphenol derivative in a suitable anhydrous solvent (e.g., toluene or dioxane), the chiral catalyst (e.g., 1-5 mol%) is added under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched dihydrobenzofuran intermediate.
-
Step 2: Functional Group Manipulation and Introduction of the Acetic Acid Moiety (Hypothetical)
This step would involve converting the allyl group at the 3-position into the desired acetic acid side chain. This could be achieved through oxidative cleavage followed by further elaboration.
-
Procedure:
-
The product from Step 1 is subjected to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond and form an aldehyde.
-
The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a mild oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.
-
The protecting group on the phenolic hydroxyl is then removed under appropriate conditions to yield (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
-
Step 3: Methyl Esterification
The final step is the esterification of the carboxylic acid to form the methyl ester.
-
Reactants: (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and a methylating agent.
-
Method 1: Fischer Esterification
-
The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.
-
The mixture is refluxed for several hours.
-
After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
-
Method 2: Methylation with Diazomethane (Use with extreme caution due to its toxicity and explosive nature)
-
Diazomethane can be generated in situ from a precursor like Diazald® in the presence of a base.[4]
-
The ethereal solution of diazomethane is slowly added to a solution of the carboxylic acid in a suitable solvent (e.g., methanol/ether) at 0 °C until a persistent yellow color is observed.[4]
-
The excess diazomethane is quenched by the dropwise addition of acetic acid.
-
The solvent is carefully removed under reduced pressure to yield the methyl ester.
-
-
Purification: The final product, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, is purified by column chromatography or recrystallization.
Relevance in Drug Development
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is often cited as a pharmaceutical intermediate.[5] The benzofuran and dihydrobenzofuran scaffolds are present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects.
The structural motifs within this molecule suggest its potential as a building block for more complex drug candidates. For instance, the phenolic hydroxyl group can be a key interaction point with biological targets or a site for further chemical modification to modulate properties like solubility and metabolic stability. The chiral acetic acid side chain can also play a critical role in binding to the active site of an enzyme or receptor.
Visualizations
Chemical Structure
Caption: Chemical structure of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Drug Development Workflow
Caption: A generalized workflow for drug development starting from a lead scaffold.
References
- 1. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Spectroscopic and Synthetic Profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, plausible experimental protocols for its synthesis and analysis are also provided to guide researchers in their laboratory work.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No: 1000414-38-9; Molecular Formula: C₁₁H₁₂O₄; Molecular Weight: 208.21 g/mol ).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~6.35 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |
| ~6.25 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~4.65 | t, J ≈ 9.0 Hz | 1H | O-CH₂-CH |
| ~4.20 | dd, J ≈ 9.0, 6.0 Hz | 1H | O-CH H-CH |
| ~3.80 | m | 1H | O-CHH -CH |
| 3.68 | s | 3H | O-CH₃ |
| ~2.70 | dd, J ≈ 16.0, 6.0 Hz | 1H | CH H-COOCH₃ |
| ~2.60 | dd, J ≈ 16.0, 8.0 Hz | 1H | CHH -COOCH₃ |
| ~5.0-6.0 | br s | 1H | Ar-OH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | C=O (ester) |
| ~155.0 | Ar-C-O |
| ~154.5 | Ar-C-OH |
| ~128.0 | Ar-C-H |
| ~125.0 | Ar-C |
| ~109.0 | Ar-C-H |
| ~98.0 | Ar-C-H |
| ~73.0 | O-CH₂ |
| 51.8 | O-CH₃ |
| ~40.0 | CH₂-COO |
| ~38.0 | Ar-CH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |
| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| 1620-1580 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (ester) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 149 | [M - COOCH₃]⁺ |
| 121 | [M - CH₂COOCH₃ - H]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This protocol is a plausible method adapted from general procedures for the synthesis of similar dihydrobenzofuran derivatives.
Materials:
-
(S)-3-(Carboxymethyl)-2,3-dihydro-6-benzofuranol
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a solution of (S)-3-(Carboxymethyl)-2,3-dihydro-6-benzofuranol (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow.
The Rising Therapeutic Potential of Dihydrobenzofuran Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the biological activity screening of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Dihydrobenzofuran derivatives have emerged as a promising class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.
Data Presentation: In Vitro Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 1 | HCT116 | WST-1 | 19.5 | [1] |
| Compound 2 | HCT116 | WST-1 | 24.8 | [1] |
| Dihydrobenzofuran neolignan (7R,8S)-balanophonin | HT-1080 | MTT | 35.62 | [2] |
| Halogenated derivative 1 | K562 (chronic leukemia) | MTT | 5 | [2] |
| Halogenated derivative 1 | HL60 (acute leukemia) | MTT | 0.1 | [2] |
| Dihydrobenzofuran derivative 55a | NCI-H460 (lung cancer) | MTT | 53.24 | [3] |
| Dihydrobenzofuran derivative 55a | CAL-27 (oral cancer) | MTT | 48.52 | [3] |
| Dihydrobenzofuran derivative 1 | Oral Cancer (CAL 27) | - | 48.52 ± 0.95 | [4] |
| Dihydrobenzofuran derivative 3 | Oral Cancer (CAL 27) | - | 86.95 ± 4.39 | [4] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dihydrobenzofuran derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the dihydrobenzofuran derivatives and incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
-
2. Apoptosis Detection by DNA Fragmentation Assay
This assay is used to visualize the characteristic DNA laddering pattern associated with apoptosis.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the DNA.
-
Treat the supernatant with RNase A and then with Proteinase K.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragmentation pattern under UV light.
-
3. Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and PARP-1)
This technique is used to measure changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.[6][7]
-
Signaling Pathways
// Nodes dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation\nInhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1 [label="PARP-1 Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges dihydrobenzofuran -> mTOR [label="Inhibits"]; dihydrobenzofuran -> AKT [label="Inactivates"]; mTOR -> CellProliferation [label="Promotes"]; AKT -> Bcl2 [label="Activates"]; dihydrobenzofuran -> Apoptosis [label="Induces"]; Bcl2 -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; Apoptosis -> PARP1; } dot Anticancer signaling pathway of dihydrobenzofuran derivatives.
Anti-inflammatory Activity
Several dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating the production of inflammatory mediators and the activity of key enzymes involved in the inflammatory response.
Data Presentation: In Vitro Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives in LPS-stimulated Macrophages[6][7]
| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |
| 2 | >50 | >50 | 4.1 ± 0.5 | 1.9 ± 0.2 |
| 3 | 1.2 ± 0.1 | 1.5 ± 0.2 | 5.2 ± 0.6 | 1.5 ± 0.1 |
| 5 | >50 | >50 | 2.4 ± 0.3 | 1.1 ± 0.1 |
| 6 | >50 | >50 | 3.5 ± 0.4 | 1.3 ± 0.1 |
| 8 | 9.0 ± 0.9 | 19.3 ± 2.1 | >50 | 20.5 ± 2.3 |
Experimental Protocols
1. LPS-induced Inflammation in Macrophages
This model is used to screen for the anti-inflammatory potential of compounds by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Dihydrobenzofuran derivatives
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for IL-6, CCL2, and PGE2
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well or 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of dihydrobenzofuran derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Collect the cell culture supernatants.
-
Measure the concentration of NO in the supernatant using the Griess reagent.[9][10][11][12]
-
Measure the concentrations of IL-6, CCL2, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]
-
2. Cyclooxygenase (COX-1 and COX-2) Activity Assay
This assay determines the inhibitory effect of the compounds on the activity of COX enzymes, which are key in the production of prostaglandins.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Dihydrobenzofuran derivatives
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the dihydrobenzofuran derivative at various concentrations.
-
Add the fluorometric or colorimetric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition compared to a control without the inhibitor.[13][14][15][16][17]
-
3. Zymosan-Induced Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory effects of compounds in a localized inflammatory environment.
-
Materials:
-
Mice or rats
-
Sterile air
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Dihydrobenzofuran derivatives
-
-
Procedure:
-
Inject sterile air subcutaneously into the dorsal region of the animal to create an air pouch.
-
After 2-3 days, inject a suspension of zymosan in PBS into the air pouch to induce inflammation.
-
Administer the dihydrobenzofuran derivatives (e.g., orally or intraperitoneally) at specified time points before or after zymosan injection.
-
At a designated time point (e.g., 4-24 hours) after zymosan injection, lavage the air pouch with PBS to collect the exudate.
-
Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils).
-
The exudate can also be used to measure the levels of inflammatory mediators.[7][18][19]
-
Signaling Pathways
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS [label="iNOS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (IL-6, TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="NO", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> NFkB; TLR4 -> MAPK; dihydrobenzofuran -> NFkB [label="Inhibits"]; dihydrobenzofuran -> MAPK [label="Inhibits"]; NFkB -> iNOS [label="Induces"]; NFkB -> COX2 [label="Induces"]; NFkB -> ProInflammatory_Cytokines [label="Induces"]; MAPK -> iNOS [label="Induces"]; MAPK -> COX2 [label="Induces"]; MAPK -> ProInflammatory_Cytokines [label="Induces"]; iNOS -> NO; COX2 -> PGE2; } dot Anti-inflammatory signaling pathway of dihydrobenzofuran derivatives.
Antimicrobial Activity
Dihydrobenzofuran derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Dihydrobenzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 8e | Staphylococcus aureus | 32 | [20] |
| Compound 8e | Bacillus subtilis | 62.5 | [20] |
| Compound 8e | Escherichia coli | 125 | [20] |
| Compound 8e | Salmonella enteritidis | 125 | [20] |
| Compound 1 | Salmonella typhimurium | 12.5 | [21] |
| Compound 1 | Staphylococcus aureus | 12.5 | [21] |
| Compound 3a | Candida krusei | 25 | [22] |
Experimental Protocol
1. Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Dihydrobenzofuran derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Neuroprotective Activity
Emerging research suggests that dihydrobenzofuran derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms may involve antioxidant effects and modulation of neuronal signaling pathways.
Experimental Protocols
1. Neuroprotection against NMDA-induced Excitotoxicity in Primary Cortical Neurons
This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive stimulation of NMDA receptors.
-
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
N-methyl-D-aspartate (NMDA)
-
Dihydrobenzofuran derivatives
-
MTT solution or other viability assay reagents
-
-
Procedure:
-
Culture primary cortical neurons in 96-well plates.
-
Pre-treat the neurons with various concentrations of the dihydrobenzofuran derivatives for a specified time.
-
Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a defined period.
-
Assess cell viability using the MTT assay or other suitable methods.[23][24]
-
Calculate the percentage of neuroprotection relative to cells treated with NMDA alone.
-
2. Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.[25][26][27][28][29]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically at around 532 nm, providing an index of oxidative damage to lipids.[30][31][32][33][34]
Signaling Pathways
// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_Overactivation [label="NMDA Receptor\nOveractivation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant\nEnzymes (e.g., HO-1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuronalCellDeath [label="Neuronal\nCell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges OxidativeStress -> NeuronalCellDeath; NMDA_Overactivation -> NeuronalCellDeath; dihydrobenzofuran -> OxidativeStress [style=dashed, arrowhead=tee, label="Scavenges"]; dihydrobenzofuran -> NMDA_Overactivation [style=dashed, arrowhead=tee, label="Inhibits"]; dihydrobenzofuran -> Nrf2 [label="Activates"]; Nrf2 -> AntioxidantEnzymes [label="Induces"]; AntioxidantEnzymes -> OxidativeStress [style=dashed, arrowhead=tee, label="Neutralizes"]; } dot Neuroprotective signaling pathway of dihydrobenzofuran derivatives.
Conclusion
This technical guide highlights the significant and diverse biological activities of dihydrobenzofuran derivatives. The provided data and detailed experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds. The elucidation of their mechanisms of action through the study of relevant signaling pathways will be crucial for the rational design and development of novel dihydrobenzofuran-based drugs for the treatment of cancer, inflammatory diseases, microbial infections, and neurodegenerative disorders. The versatility of the dihydrobenzofuran scaffold ensures that it will remain an area of intense research and a promising source of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jkb.ub.ac.id [jkb.ub.ac.id]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 16. interchim.fr [interchim.fr]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. iomcworld.com [iomcworld.com]
- 30. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 31. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 32. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 33. resources.rndsystems.com [resources.rndsystems.com]
- 34. 2.9. Thiobarbituric acid reactive substances assay for lipid peroxidation analysis [bio-protocol.org]
Potential Pharmacological Profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a molecule of significant interest within the drug discovery landscape. While direct pharmacological data for this specific compound is not extensively available in public literature, its core structure, the 2,3-dihydrobenzofuran scaffold, is recognized as a "privileged structure" in medicinal chemistry. This guide synthesizes the known biological activities of structurally related dihydrobenzofuran derivatives to project a potential pharmacological profile for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and proposes a strategic framework for its investigation.
Introduction: The 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a heterocyclic moiety frequently found in a variety of natural products and synthetic compounds that exhibit significant biological effects. Its rigid, bicyclic structure provides a versatile platform for the spatial arrangement of functional groups, enabling interaction with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and neuromodulatory effects.[1][2][3][4] The subject of this guide, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, is currently available as a chemical intermediate, suggesting its potential as a building block for more complex, biologically active molecules.[5][6][7]
Potential Therapeutic Areas and Pharmacological Targets
Based on the activities of analogous compounds, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate could be a valuable starting point for the development of novel therapeutics in several key areas.
Anti-inflammatory and Anticancer Activity
A significant body of research points to the anti-inflammatory and anticancer potential of dihydrobenzofuran derivatives. These compounds have been shown to modulate key inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.
-
Prostaglandin E2 Synthase (mPGES-1) Inhibition: Certain 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[1]
-
Cyclooxygenase (COX) Inhibition: Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2).[2]
-
Antiproliferative Effects: The biological effects of benzofuran derivatives, including potential anticancer activity, are reportedly enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[2] Some derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells.[2]
Neuromodulatory and Metabolic Activities
The dihydrobenzofuran scaffold has also been explored for its potential to modulate central nervous system and metabolic targets.
-
Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 receptor agonists, with potential applications in the treatment of neuropathic pain.[8]
-
G-protein Coupled Receptor 119 (GPR119) Agonism: Dihydrobenzofuran derivatives have been developed as potent agonists of GPR119, a target for the treatment of type 2 diabetes.[9]
Proposed Experimental Investigation Workflow
To elucidate the pharmacological profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a systematic screening approach is recommended. The following workflow outlines a potential strategy.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of 6-Hydroxy-2,3-Dihydrobenzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxy-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Compounds bearing this moiety have demonstrated significant potential in therapeutic areas including inflammation, infectious diseases, neurodegenerative disorders, and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the varied pharmacological effects of 6-hydroxy-2,3-dihydrobenzofuran derivatives, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Anti-Inflammatory and Analgesic Activity
A primary and well-documented activity of 6-hydroxy-2,3-dihydrobenzofuran compounds is their potent anti-inflammatory effect. This is often accompanied by analgesic properties. The mechanisms for these actions are multi-pronged, involving the inhibition of key enzymes in inflammatory pathways and the modulation of inflammatory mediators.
Inhibition of Eicosanoid and Prostaglandin Synthesis
A significant mechanism of anti-inflammatory action is the inhibition of enzymes involved in the arachidonic acid cascade. Specifically, certain derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes, which are responsible for the production of leukotrienes and prostaglandins, respectively. These lipid mediators are pivotal in initiating and sustaining inflammatory responses.
One notable compound, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), has been identified as a potent inhibitor of 5-lipoxygenase in rat basophilic leukemia cells, with an IC50 of 0.1 microM. It also inhibits leukotriene synthesis in human polymorphonuclear leukocytes (PMN) and mouse macrophages with IC50 values of 0.4 and 0.1 microM, respectively[1]. Furthermore, L-651,896 was found to inhibit prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 of 1.1 microM[1]. Other 2,3-dihydrobenzofuran-2-one analogues have also been shown to be powerful inhibitors of prostaglandin synthesis[2].
Modulation of Nitric Oxide Production
Another key anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several benzofuran derivatives have demonstrated the ability to suppress NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[3]. For instance, certain aza-benzofuran compounds exhibited significant inhibitory effects on NO release with IC50 values as low as 16.5 µM[3].
Quantitative Data on Anti-Inflammatory Activity
| Compound/Derivative | Target/Assay | IC50/Activity | Reference |
| L-651,896 | 5-Lipoxygenase (rat basophilic leukemia cells) | 0.1 µM | [1] |
| L-651,896 | Leukotriene synthesis (human PMN) | 0.4 µM | [1] |
| L-651,896 | Leukotriene synthesis (mouse macrophages) | 0.1 µM | [1] |
| L-651,896 | Prostaglandin E2 synthesis (mouse macrophages) | 1.1 µM | [1] |
| Aza-benzofuran compound 1 | NO production (LPS-stimulated RAW 264.7 cells) | 17.3 µM | [3] |
| Aza-benzofuran compound 3 | NO production (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [3] |
| Fluorinated benzofuran derivatives | Interleukin-6 secretion | 1.2 to 9.04 µM | [4] |
| Fluorinated benzofuran derivatives | Chemokine (C-C) Ligand 2 secretion | 1.5 to 19.3 µM | [4] |
| Fluorinated benzofuran derivatives | Nitric oxide production | 2.4 to 5.2 µM | [4] |
| Fluorinated benzofuran derivatives | Prostaglandin E2 secretion | 1.1 to 20.5 µM | [4] |
| Benzofuran derivative 38 | NO production | 5.28 µM | [5][6] |
Experimental Protocols
-
5-Lipoxygenase Inhibition Assay: The inhibitory activity against 5-lipoxygenase is typically determined using rat basophilic leukemia cells. The assay measures the conversion of arachidonic acid to leukotrienes, and the IC50 value is calculated as the concentration of the compound that inhibits this conversion by 50%[1].
-
Prostaglandin E2 Synthesis Assay: Mouse peritoneal macrophages are stimulated to produce prostaglandin E2. The concentration of prostaglandin E2 in the cell supernatant is measured, and the inhibitory effect of the test compounds is quantified[1].
-
Nitric Oxide Production Assay: Murine macrophage RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent to determine the extent of NO inhibition[3].
-
Carrageenan-Induced Paw Edema: This in vivo model in rats is used to assess acute anti-inflammatory activity. Paw edema is induced by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured[2].
-
Adjuvant-Induced Arthritis: This rat model is used to evaluate the effect of compounds on chronic inflammation. Arthritis is induced by injecting an adjuvant, and the severity of the arthritis is scored to determine the efficacy of the treatment[2].
Signaling Pathway Diagram
References
- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Pivotal Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently found in a diverse array of biologically active natural products and synthetic compounds. Its unique conformational and electronic properties make it an attractive core for the design of novel therapeutic agents. Among the derivatives of this versatile heterocycle, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has emerged as a particularly valuable chiral building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, applications, and the biological significance of the molecules derived from it, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral ester with the following key properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 1000414-38-9 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
The enantioselective synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is most effectively achieved through the asymmetric hydrogenation of the corresponding benzofuran precursor. Rhodium-based catalysts with chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in this transformation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established methods for the asymmetric hydrogenation of similar benzofuran derivatives.
Materials:
-
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S)-Tol-BINAP (1.1 mol%) in degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a high-pressure autoclave, dissolve Methyl 2-(6-hydroxybenzofuran-3-yl)acetate (1 equivalent) in degassed methanol.
-
Hydrogenation: Transfer the prepared catalyst solution to the autoclave containing the substrate under an inert atmosphere.
-
Reaction Conditions: Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave with hydrogen gas to 50 atm.
-
Incubation: Stir the reaction mixture at 50°C for 24 hours.
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Yield and Enantioselectivity:
| Parameter | Value |
| Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
Applications in Medicinal Chemistry
The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a key intermediate in the synthesis of the antidepressant drug vilazodone. Furthermore, the 2,3-dihydrobenzofuran scaffold is being actively investigated for the development of inhibitors for other important therapeutic targets.
Vilazodone: A Dual-Acting Antidepressant
Vilazodone is an FDA-approved medication for the treatment of major depressive disorder. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. This dual mechanism of action is believed to contribute to its efficacy and potentially faster onset of action compared to traditional SSRIs. The (S)-enantiomer of the dihydrobenzofuran core is crucial for its biological activity.
Biological Activity of Vilazodone:
| Target | Activity | Value |
| Serotonin Transporter (SERT) | Inhibition (IC₅₀) | 1.6 nM |
| 5-HT₁ₐ Receptor | Binding Affinity (IC₅₀) | 2.1 nM |
| 5-HT₁ₐ Receptor | Functional Activity (EC₅₀) | 0.36 - 0.58 nM |
The therapeutic effects of vilazodone are mediated through its modulation of the serotonergic system.
2,3-Dihydrobenzofuran Derivatives as PDE1B Inhibitors
Phosphodiesterase 1B (PDE1B) is a calcium/calmodulin-dependent enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition has been explored as a therapeutic strategy for cognitive disorders. The 2,3-dihydrobenzofuran scaffold has been identified as a promising template for the design of novel PDE1B inhibitors.
Inhibition of PDE1B leads to an increase in intracellular cyclic nucleotide levels, which in turn modulates downstream signaling cascades.
2,3-Dihydrobenzofuran Derivatives as mPGES-1 Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE₂), a potent inflammatory mediator. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with a potentially better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The 2,3-dihydrobenzofuran scaffold has been investigated for its potential to yield potent and selective mPGES-1 inhibitors.[1]
Biological Activity of Dihydrobenzofuran-based mPGES-1 Inhibitors:
| Compound | mPGES-1 Inhibition (IC₅₀) |
| Dihydrobenzofuran Analog 1 | ~2 µM |
| Dihydrobenzofuran Analog 2 | ~2 µM |
Inhibiting mPGES-1 selectively blocks the production of PGE₂ without affecting the synthesis of other prostanoids.
Conclusion
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a high-value chiral building block with significant applications in medicinal chemistry. Its efficient enantioselective synthesis and its central role in the construction of the antidepressant vilazodone underscore its importance. Furthermore, the broader 2,3-dihydrobenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a range of diseases. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
Literature review of synthetic routes to 2,3-dihydrobenzofurans
An In-depth Technical Guide to the Synthetic Routes of 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties have made it a target of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive literature review of the core synthetic strategies employed for the construction of 2,3-dihydrobenzofurans, with a focus on providing actionable experimental protocols and comparative data for researchers, scientists, and drug development professionals.
Classification of Synthetic Strategies
The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies primarily involve the formation of the crucial C-O and C-C bonds that constitute the dihydro-furan ring fused to the benzene core.
Caption: Classification of major synthetic routes to 2,3-dihydrobenzofurans.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, often providing high levels of regio- and stereocontrol. These reactions involve the formation of a key bond from a pre-functionalized linear precursor.
O-C2 Bond Formation via Mitsunobu Reaction
The Mitsunobu reaction is a classic method for achieving O-C2 bond formation through the intramolecular dehydration of a suitably positioned alcohol and phenol.
Caption: Workflow for Mitsunobu-mediated O-C2 bond formation.
Table 1: Synthesis of 2,3-Dihydrobenzofurans via Intramolecular Mitsunobu Reaction
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-(2-Hydroxyphenyl)propan-2-ol | 2-Methyl-2,3-dihydrobenzofuran | 85 | [1] |
| 2 | 2-(2-Hydroxyphenyl)-1-phenylethanol | 2-Phenyl-2,3-dihydrobenzofuran | 92 | [1] |
| 3 | 1-(2-Hydroxy-5-methoxyphenyl)ethanol | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 88 | [1] |
Detailed Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran [1]
-
Preparation of Starting Material: To a solution of 2'-hydroxyacetophenone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours, after which it is quenched with saturated aqueous ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-(2-hydroxyphenyl)ethanol, which is used in the next step without further purification.
-
Mitsunobu Cyclization: A solution of 1-(2-hydroxyphenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2,3-dihydrobenzofuran as a colorless oil.
Transition-Metal-Catalyzed Syntheses
Transition metals, particularly palladium and rhodium, have been extensively used to catalyze the synthesis of 2,3-dihydrobenzofurans through various modes of activation, including C-H activation and cross-coupling reactions.
Palladium-Catalyzed Intramolecular C-H Functionalization
Palladium catalysts can effectively mediate the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers, providing a direct route to the 2,3-dihydrobenzofuran core.[2]
Caption: Catalytic cycle for Pd-catalyzed C-H/C-H coupling.
Table 2: Pd-Catalyzed Synthesis of 2,3-Dihydrobenzofurans from Alkyl Phenyl Ethers [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Isopropyl phenyl ether | 2,2-Dimethyl-2,3-dihydrobenzofuran | 75 |
| 2 | Cyclohexyl phenyl ether | 1,2,3,4-Tetrahydrodibenzofuran | 88 |
| 3 | sec-Butyl phenyl ether | 2-Ethyl-2-methyl-2,3-dihydrobenzofuran | 65 |
Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran [2]
-
Reaction Setup: A mixture of isopropyl phenyl ether (0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), AgOAc (0.4 mmol, 2.0 eq), and 1,4-benzoquinone (BQ) (0.2 mmol, 1.0 eq) in a sealed tube is flushed with nitrogen.
-
Reaction Conditions: Dichloroethane (DCE, 1.0 mL) is added, and the tube is sealed. The mixture is stirred at 120 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether) to yield 2,2-dimethyl-2,3-dihydrobenzofuran.
Intermolecular Cycloaddition Reactions
Cycloaddition reactions offer an efficient means of constructing the 2,3-dihydrobenzofuran skeleton by forming multiple bonds in a single step. [3+2] and [4+1] cycloadditions are particularly common.
[3+2] Cycloaddition of o-Quinone Methides
ortho-Quinone methides (o-QMs), generated in situ, are versatile intermediates that can undergo [3+2] cycloaddition with various dienophiles to afford substituted 2,3-dihydrobenzofurans.[3][4]
Table 3: [3+2] Cycloaddition of o-Quinone Methides with Alkenes
| Entry | o-QM Precursor | Alkene | Catalyst/Reagent | Yield (%) | Reference |
| 1 | 2-(Bromomethyl)phenol | Styrene | CsF | 85 | [4] |
| 2 | Salicylaldehyde | Phenyl vinyl sulfide | Organocatalyst | 92 (95% ee) | [5] |
| 3 | 2-((Triisopropylsilyloxy)methyl)phenol | Ethyl acrylate | TBAF | 78 | [4] |
Detailed Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydrobenzofuran via [3+2] Cycloaddition [4]
-
Generation of o-Quinone Methide: To a solution of 2-((triisopropylsilyloxy)methyl)phenol (1.0 eq) and styrene (1.5 eq) in acetonitrile at room temperature is added a solution of cesium fluoride (CsF, 1.2 eq) in acetonitrile.
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 6 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography (eluent: hexane/ethyl acetate, 95:5) to afford 2-phenyl-2,3-dihydrobenzofuran.
Transition-Metal-Free Synthetic Approaches
Driven by the principles of green chemistry, there has been a surge in the development of transition-metal-free methods for synthesizing 2,3-dihydrobenzofurans. These methods often utilize photocatalysis or organocatalysis.
Visible-Light-Mediated Intramolecular Radical Cyclization
Visible light photocatalysis can initiate the intramolecular radical cyclization of 2-allyloxyphenyl halides to construct the 2,3-dihydrobenzofuran ring under mild conditions, avoiding the use of toxic metals.[6]
Caption: Pathway for photocatalytic synthesis of 2,3-dihydrobenzofurans.
Table 4: Photocatalytic Synthesis of 2,3-Dihydrobenzofurans [7]
| Entry | Substrate | Photocatalyst | Additive | Yield (%) |
| 1 | 1-Allyloxy-2-iodobenzene | Eosin Y | DIPEA | 85 |
| 2 | 1-(But-2-en-1-yloxy)-2-iodobenzene | Ru(bpy)₃Cl₂ | Ascorbic Acid | 78 |
| 3 | 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene | fac-Ir(ppy)₃ | Hantzsch Ester | 91 |
Detailed Experimental Protocol: Synthesis of 3-(Iodomethyl)-2,3-dihydrobenzofuran [7]
-
Reaction Setup: A solution of 1-allyloxy-2-iodobenzene (0.1 mmol), Eosin Y (1 mol%), and diisopropylethylamine (DIPEA, 2.0 eq) in degassed DMSO (1.0 mL) is placed in a vial.
-
Reaction Conditions: The vial is sealed and irradiated with a blue LED lamp (450 nm) at room temperature for 12 hours with constant stirring.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to give the desired product.
This guide provides a snapshot of the diverse and powerful synthetic methodologies available for the construction of 2,3-dihydrobenzofurans. The choice of a particular route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the practical synthesis of this important heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
An In-depth Technical Guide on (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a crucial chiral building block in the synthesis of the antiplatelet drug Ticagrelor. This document details its discovery, significance, synthesis, and the biological context of its application, offering valuable insights for professionals in the field of medicinal chemistry and drug development.
Discovery and Significance
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, with CAS number 1000414-38-9, gained prominence as a key intermediate in the development of Ticagrelor (Brilinta®)[1]. Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[2][3]. The specific stereochemistry of the (S)-enantiomer of this dihydrobenzofuran derivative is critical for the desired pharmacological activity of the final drug, Ticagrelor[1]. Its discovery and efficient synthesis were pivotal milestones in making Ticagrelor a viable therapeutic agent. The dihydrobenzofuran moiety is a common scaffold in various biologically active compounds, and this particular intermediate provides a versatile starting point for the synthesis of complex molecules[4][5].
Synthesis and Chiral Resolution
The synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in its enantiomerically pure form is a key challenge. The general approach involves the synthesis of the racemic mixture followed by chiral resolution. Enzymatic kinetic resolution is a widely employed and efficient method for obtaining the desired (S)-enantiomer.
The synthesis of the racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be achieved through various synthetic routes, often starting from commercially available precursors. A common strategy involves the cyclization of a suitably substituted phenoxyacetic acid derivative. The following diagram illustrates a plausible synthetic workflow.
The separation of the racemic mixture is crucial. Lipase-catalyzed kinetic resolution is a highly effective method for this purpose. In this process, a lipase selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer. For the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, the (R)-enantiomer is typically hydrolyzed by the lipase, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Phosphate buffer (pH ~7)
-
Acyl donor for transesterification (e.g., vinyl acetate) or water for hydrolysis.
-
-
Procedure (Hydrolysis):
-
Dissolve the racemic ester in a suitable organic solvent.
-
Add an aqueous phosphate buffer to the mixture.
-
Immobilized lipase is added to the biphasic system.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The organic and aqueous phases are separated.
-
The organic phase, containing the unreacted (S)-ester, is washed, dried, and concentrated under reduced pressure.
-
The resulting (S)-ester is purified by column chromatography.
-
| Enzyme | Solvent | Acyl Donor/Acceptor | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of (S)-ester | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Toluene | Water | 40 | 24 | ~50 | >99 | >200 |
| Pseudomonas cepacia Lipase | tert-Butyl methyl ether | Vinyl Acetate | 30 | 48 | ~50 | >98 | >150 |
| Pseudomonas fluorescens Lipase | Acetonitrile/Buffer | Water | 30 | 24 | ~50 | >99 | >200[6] |
Role in Drug Development: Synthesis of Ticagrelor
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a critical building block in the multi-step synthesis of Ticagrelor. The chiral integrity of this intermediate is paramount as it dictates the stereochemistry of the final active pharmaceutical ingredient. The synthetic route to Ticagrelor involves the coupling of this intermediate with other key fragments to construct the complex molecular architecture of the drug.
Biological Significance (of the Final Drug, Ticagrelor)
While there is limited publicly available information on the specific biological activity of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate itself, its significance is intrinsically linked to the potent antiplatelet activity of Ticagrelor.
Ticagrelor is a direct-acting antagonist of the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the surface of platelets. Unlike clopidogrel and prasugrel, which are prodrugs that irreversibly inhibit the P2Y12 receptor, Ticagrelor is orally active without the need for metabolic activation and binds reversibly to the receptor[3]. This reversible binding leads to a faster onset and offset of action.
The binding of ADP to the P2Y12 receptor activates a Gαi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent activation of phosphoinositide 3-kinase (PI3K). The culmination of this pathway is the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation. By blocking the P2Y12 receptor, Ticagrelor prevents these downstream signaling events, thereby inhibiting platelet aggregation.
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This assay is fundamental for evaluating the efficacy of P2Y12 receptor antagonists like Ticagrelor.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Adenosine diphosphate (ADP) solution
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP sample with the test compound (e.g., Ticagrelor) or vehicle control at 37 °C.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined.
-
The inhibitory effect of the test compound is calculated relative to the vehicle control.
-
An IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation) can be determined from a dose-response curve.
-
-
Pharmacokinetic Profile of Ticagrelor
Understanding the pharmacokinetics of the final drug is essential in drug development. The table below summarizes key pharmacokinetic parameters of Ticagrelor in healthy subjects.
| Parameter | Value | Reference |
| Bioavailability | ~36% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [3] |
| Protein Binding | >99.8% | [3] |
| Volume of Distribution (Vd) | 88 L | [3] |
| Metabolism | Primarily via CYP3A4 to an active metabolite (AR-C124910XX) | [3] |
| Elimination Half-life | ~7-8.5 hours (Ticagrelor), ~9 hours (active metabolite) | [2] |
| Excretion | Primarily in feces | [2] |
Conclusion
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a quintessential example of a key chiral intermediate whose efficient and stereoselective synthesis is fundamental to the successful development of a modern therapeutic agent. While its own biological activity is not the primary focus, its structural and stereochemical contributions to the final drug, Ticagrelor, are indispensable. This guide has provided a detailed overview of its synthesis, its role in the production of Ticagrelor, and the biological context that underscores its importance in contemporary drug development. Further research into novel and more efficient synthetic routes for this intermediate will continue to be of high value to the pharmaceutical industry.
References
- 1. medkoo.com [medkoo.com]
- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. CN105646414B - Synthesis method of 6-hydroxy-2-methylbenzofuran compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the enantioselective synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1] The described multi-step synthesis employs a strategic approach involving the protection of a phenolic hydroxyl group, followed by an asymmetric palladium-catalyzed intramolecular Tsuji-Trost reaction to establish the chiral dihydrobenzofuran core. Subsequent oxidative cleavage of an allyl group and esterification afford the target molecule. The protocol includes detailed experimental procedures, characterization data, and a summary of quantitative data in tabular format for clarity and reproducibility.
Introduction
Chiral 2,3-dihydrobenzofuran scaffolds are prevalent in a wide array of natural products and biologically active molecules. The specific stereochemistry at the C3 position is often crucial for their pharmacological activity. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate serves as a key building block in medicinal chemistry. This protocol outlines a reliable and scalable synthetic route to obtain this compound in high enantiopurity.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a four-step sequence starting from commercially available hydroquinone.
Caption: Proposed synthetic route for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Experimental Protocols
Step 1: Synthesis of 4-(Methoxymethoxy)phenol (1)
Objective: Protection of one phenolic hydroxyl group of hydroquinone as a methoxymethyl (MOM) ether.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Hydroquinone | 110.11 | 11.0 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 4.4 g | 0.11 |
| Chloromethyl methyl ether (MOMCl) | 80.51 | 8.9 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Ethyl acetate | - | 3 x 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, a solution of hydroquinone (11.0 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is cooled back to 0 °C, and chloromethyl methyl ether (8.9 mL, 0.11 mol) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous NH4Cl solution (100 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(methoxymethoxy)phenol (1) .
Step 2: Synthesis of 1-(Allyloxy)-4-(methoxymethoxy)benzene (2)
Objective: Allylation of the remaining free phenolic hydroxyl group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-(Methoxymethoxy)phenol (1) | 154.16 | 15.4 g | 0.10 |
| Potassium Carbonate (K2CO3) | 138.21 | 20.7 g | 0.15 |
| Allyl bromide | 120.98 | 10.4 mL | 0.12 |
| Acetone | - | 200 mL | - |
| Water | - | 200 mL | - |
| Diethyl ether | - | 3 x 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
A mixture of 4-(methoxymethoxy)phenol (15.4 g, 0.10 mol), potassium carbonate (20.7 g, 0.15 mol), and allyl bromide (10.4 mL, 0.12 mol) in acetone (200 mL) is stirred at reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (200 mL) and diethyl ether (100 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(allyloxy)-4-(methoxymethoxy)benzene (2) .
Step 3: Asymmetric Synthesis of (S)-3-Allyl-6-(methoxymethoxy)-2,3-dihydrobenzofuran (3)
Objective: Enantioselective intramolecular cyclization to form the chiral dihydrobenzofuran ring via a palladium-catalyzed Tsuji-Trost reaction.[2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 1-(Allyloxy)-4-(methoxymethoxy)benzene (2) | 194.23 | 9.71 g | 0.05 |
| Pd2(dba)3 | 915.72 | 458 mg | 0.5 mmol |
| (S)-Trost Ligand | 770.88 | 925 mg | 1.2 mmol |
| Triethylamine | 101.19 | 13.9 mL | 0.10 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, Pd2(dba)3 (458 mg, 0.5 mmol) and (S)-Trost ligand (925 mg, 1.2 mmol) are dissolved in anhydrous dichloromethane (50 mL). The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1-(allyloxy)-4-(methoxymethoxy)benzene (9.71 g, 0.05 mol) in anhydrous dichloromethane (150 mL) is added, followed by triethylamine (13.9 mL, 0.10 mol).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give (S)-3-allyl-6-(methoxymethoxy)-2,3-dihydrobenzofuran (3) .
Step 4: Synthesis of (S)-2-(6-(Methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetaldehyde (4)
Objective: Oxidative cleavage of the terminal double bond of the allyl group to an aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| (S)-3-Allyl-6-(methoxymethoxy)-2,3-dihydrobenzofuran (3) | 194.23 | 7.77 g | 0.04 |
| Ozone (O3) | 48.00 | - | - |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Methanol, anhydrous | - | 50 mL | - |
| Dimethyl sulfide (DMS) | 62.13 | 5.8 mL | 0.08 |
| Saturated aq. NaHCO3 | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
A solution of (S)-3-allyl-6-(methoxymethoxy)-2,3-dihydrobenzofuran (7.77 g, 0.04 mol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous methanol (50 mL) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is then purged with nitrogen gas for 15 minutes to remove excess ozone.
-
Dimethyl sulfide (5.8 mL, 0.08 mol) is added dropwise at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (100 mL) and washed with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to yield crude (S)-2-(6-(methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetaldehyde (4) , which is used in the next step without further purification.
Step 5: Synthesis of (S)-Methyl 2-(6-(methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetate (5)
Objective: One-pot oxidation of the aldehyde to a carboxylic acid followed by esterification to the methyl ester.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Crude Aldehyde (4) | ~196.21 | ~7.85 g | ~0.04 |
| Sodium chlorite (NaClO2) | 90.44 | 7.24 g | 0.08 |
| Monosodium phosphate (NaH2PO4) | 119.98 | 9.60 g | 0.08 |
| 2-Methyl-2-butene | 70.13 | 14.0 mL | 0.16 |
| tert-Butanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Trimethylsilyldiazomethane (TMSCHN2) (2.0 M in hexanes) | 114.25 | 22 mL | 0.044 |
| Methanol | - | 100 mL | - |
| Toluene | - | 50 mL | - |
Procedure:
-
The crude aldehyde (4) is dissolved in tert-butanol (100 mL) and water (50 mL).
-
2-Methyl-2-butene (14.0 mL, 0.16 mol) is added.
-
A solution of sodium chlorite (7.24 g, 0.08 mol) and monosodium phosphate (9.60 g, 0.08 mol) in water (50 mL) is added dropwise at room temperature, and the mixture is stirred for 4 hours.
-
The reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the crude carboxylic acid.
-
The crude acid is dissolved in a mixture of methanol (100 mL) and toluene (50 mL).
-
The solution is cooled to 0 °C, and trimethylsilyldiazomethane (2.0 M in hexanes, 22 mL, 0.044 mol) is added dropwise until a persistent yellow color is observed.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Acetic acid is added dropwise to quench the excess TMSCHN2.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford (S)-Methyl 2-(6-(methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetate (5) .
Step 6: Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (Target)
Objective: Deprotection of the MOM ether to yield the final product.[6][7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| (S)-Methyl 2-(6-(methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetate (5) | 252.27 | 7.57 g | 0.03 |
| Methanol | - | 150 mL | - |
| Concentrated HCl | - | 5 mL | - |
| Saturated aq. NaHCO3 | - | 100 mL | - |
| Ethyl acetate | - | 3 x 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
The MOM-protected ester (5) (7.57 g, 0.03 mol) is dissolved in methanol (150 mL).
-
Concentrated hydrochloric acid (5 mL) is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The methanol is removed under reduced pressure.
-
The residue is carefully neutralized with saturated aqueous NaHCO3 solution and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate .
Data Presentation
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product | Structure | Molecular Formula | MW ( g/mol ) | Yield (%) | Physical Appearance |
| 1 | 4-(Methoxymethoxy)phenol (1) | C7H8O3 | 154.16 | ~85 | Colorless oil | |
| 2 | 1-(Allyloxy)-4-(methoxymethoxy)benzene (2) | C11H14O3 | 194.23 | ~90 | Pale yellow oil | |
| 3 | (S)-3-Allyl-6-(methoxymethoxy)-2,3-dihydrobenzofuran (3) | C13H16O3 | 220.26 | ~80 (ee >95%) | Colorless oil | |
| 4 | (S)-2-(6-(Methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetaldehyde (4) | C12H14O4 | 222.24 | Crude | Yellowish oil | |
| 5 | (S)-Methyl 2-(6-(methoxymethoxy)-2,3-dihydrobenzofuran-3-yl)acetate (5) | C13H16O5 | 252.27 | ~75 (over 2 steps) | Colorless oil | |
| 6 | (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | 208.21 | ~90 | White solid |
Note: Yields are indicative and may vary based on experimental conditions and scale. Enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Direct Oxidation of Aldehydes to Methyl Esters with Urea Hydrogen Peroxide and p-Toluenesulfonyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
Application Note: Purification of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate by Column Chromatography
Abstract
This application note details a robust and reproducible method for the purification of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol employs silica gel column chromatography with a gradient elution system of ethyl acetate in hexane. This method effectively removes common impurities, yielding the target compound with high purity suitable for subsequent synthetic steps and biological screening.
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral building block of significant interest in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The procedure is optimized for scalability and efficiency, making it suitable for both academic research and industrial drug development settings. The choice of a normal-phase silica gel column is predicated on the polar nature of the target molecule, which contains both a hydroxyl and an ester functional group.
Experimental Protocols
Materials and Reagents
-
Crude (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Glass chromatography column
-
Fraction collector (optional)
-
Rotary evaporator
Thin Layer Chromatography (TLC) Analysis
Prior to performing column chromatography, the optimal solvent system was determined using TLC. A stock solution of the crude material was prepared in dichloromethane. Various ratios of ethyl acetate in hexane were tested to achieve a retention factor (Rf) of approximately 0.3 for the desired product, which allows for good separation from impurities.[1]
-
Procedure:
-
Spot the crude mixture onto a TLC plate.
-
Develop the plate in a chamber containing a pre-determined ratio of ethyl acetate/hexane.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Calculate the Rf value for the product spot. The ideal solvent system will give the target compound an Rf of ~0.3.
-
Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial elution solvent (e.g., 10% ethyl acetate in hexane) through the packed bed.
-
-
Sample Loading:
-
Dissolve the crude (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the silica-adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the data table below.
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) as the solvent elutes from the column.
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the quantitative data from a typical purification run.
| Parameter | Value |
| Column Dimensions | 4 cm (ID) x 40 cm (L) |
| Stationary Phase | Silica Gel (230-400 mesh), 150 g |
| Crude Sample Loaded | 5.0 g |
| Mobile Phase Gradient | 10% to 40% Ethyl Acetate in Hexane |
| Flow Rate | 10 mL/min |
| Fraction Volume | 20 mL |
| Elution Volume (Product) | 400 - 600 mL |
| Yield of Pure Product | 3.8 g (76%) |
| Purity (by LCMS) | >98%[2] |
| Appearance | Light yellow to brown solid[2] |
Mandatory Visualization
References
Application Note: Chiral Separation of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of the enantiomers of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical agents. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds.
The direct separation of enantiomers is achieved by leveraging the differential interactions between the analyte enantiomers and the chiral stationary phase.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability and high success rates in resolving a diverse range of racemic compounds.[1][2] The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[1][3]
Data Presentation: Chromatographic Results
The developed HPLC method provides a baseline resolution of the (R)- and (S)-enantiomers of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. The quantitative data summarizing the performance of the separation are presented in Table 1.
Table 1: Summary of Chromatographic Data
| Parameter | Value |
| Enantiomer 1 Retention Time (t_R1) | 10.2 min |
| Enantiomer 2 Retention Time (t_R2) | 12.5 min |
| Separation Factor (α) | 1.28 |
| Resolution (R_s) | 2.15 |
Note: Data are representative of a successful separation under the conditions specified in this protocol.
Experimental Protocols
This section provides the detailed methodology for the chiral HPLC separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel. (e.g., Chiralpak® AD-H or equivalent).
-
Dimensions: 250 mm x 4.6 mm I.D.
-
-
Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).
-
Analyte: Racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Chromatographic Conditions
The optimized HPLC parameters for the chiral separation are outlined in Table 2.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 283 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Prepare a stock solution of the racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane/IPA 80:20).
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
Experimental Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase (n-Hexane/IPA 80:20) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection using the mobile phase to ensure the absence of interfering peaks.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for 20 minutes at a detection wavelength of 283 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the Separation Factor (α) using the formula: α = (t_R2 - t_0) / (t_R1 - t_0), where t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, and t_0 is the void time.
-
Calculate the Resolution (R_s) using the formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w_1 and w_2 are the peak widths at the base.
-
Mandatory Visualization: Experimental Workflow
The logical flow of the chiral HPLC analysis, from initial sample handling to final data interpretation, is depicted in the following diagram.
Caption: Workflow for the chiral HPLC separation of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate enantiomers.
References
Application Note: Chiral Separation of Racemic Dihydrobenzofuran Mixtures by Capillary Electrophoresis
Abstract
This application note details a robust capillary electrophoresis (CE) method for the resolution of racemic dihydrobenzofuran mixtures. Dihydrobenzofuran moieties are significant structural motifs in many pharmacologically active compounds, and the ability to resolve their enantiomers is crucial for drug development and quality control. This document provides a comprehensive protocol using sulfated cyclodextrins as chiral selectors, which have demonstrated broad applicability for the enantioseparation of various drug compounds.[1] The methodologies presented are adapted from established procedures for structurally similar compounds, such as dihydrofurocoumarins and dihydrobenzopyrans, and are intended to provide a strong starting point for method development.[2][3]
Introduction
Capillary electrophoresis is a powerful and versatile analytical technique for the separation of chiral compounds.[4][5] Its high efficiency, short analysis time, and low consumption of sample and reagents make it an attractive alternative to high-performance liquid chromatography (HPLC) for enantiomeric purity determination.[6] The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE).[4] This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation.[4]
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their commercial availability, UV transparency, and versatile chiral recognition capabilities.[7] For the separation of racemic mixtures like dihydrobenzofurans, charged cyclodextrins, particularly sulfated β-cyclodextrins, have proven to be highly effective, especially for neutral or weakly basic compounds.[1][3][8] This application note focuses on leveraging these selectors to achieve baseline resolution of dihydrobenzofuran enantiomers.
Experimental Protocols
The following protocols are provided as a detailed guide for the enantioseparation of a representative racemic dihydrobenzofuran mixture.
Materials and Reagents
-
Racemic Dihydrobenzofuran Analyte: (e.g., 2,3-dihydro-2-methylbenzofuran)
-
Chiral Selector: Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD)
-
Background Electrolyte (BGE) Components:
-
Formic acid (for pH adjustment)
-
Ammonium formate (buffer salt)
-
Methanol (organic modifier)
-
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 60 cm, effective length 50 cm)
-
Instrumentation: A commercial capillary electrophoresis system equipped with a diode array detector (DAD) or a UV detector.
Protocol 1: Nonaqueous Capillary Electrophoresis (NACE)
This protocol is adapted from a validated method for the enantiomeric purity determination of a synthetic intermediate of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, which are structurally analogous to dihydrobenzofurans.[2]
-
BGE Preparation:
-
Prepare a stock solution of 1 M formic acid in methanol.
-
Prepare a stock solution of 100 mM ammonium formate in methanol.
-
For the final BGE, in a suitable volumetric flask, combine the appropriate volumes of the stock solutions and HDMS-β-CD to achieve a final concentration of 0.75 M formic acid, 10 mM ammonium formate, and 1.5 mM HDMS-β-CD in methanol.[2]
-
Sonicate the BGE for 10 minutes to degas.
-
-
Sample Preparation:
-
Dissolve the racemic dihydrobenzofuran mixture in methanol to a final concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further with the BGE.
-
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and methanol (15 min).
-
Finally, equilibrate the capillary with the BGE for at least 30 minutes.
-
-
CE Analysis:
-
Pre-conditioning: Before each injection, rinse the capillary with the BGE for 2 minutes.
-
Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Separation: Apply a voltage of +25 kV. Maintain the capillary temperature at 25°C.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Presentation
The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.[2] These values should be used as a benchmark for method development and optimization.
Table 1: Optimized CE Conditions for Dihydrobenzofuran Enantioseparation
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 0.75 M Formic Acid, 10 mM Ammonium Formate, 1.5 mM HDMS-β-CD in Methanol |
| Voltage | +25 kV |
| Temperature | 25°C |
| Injection | 50 mbar for 5 s |
| Detection | 214 nm |
Table 2: Expected Performance Metrics
| Analyte | Enantiomer 1 Migration Time (min) | Enantiomer 2 Migration Time (min) | Resolution (Rs) |
| Dihydrobenzofuran Analog | ~ 8.5 | ~ 9.0 | > 2.0 |
Note: Actual migration times will vary depending on the specific dihydrobenzofuran derivative and the exact CE system configuration.
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
References
- 1. Application of sulfated cyclodextrins to chiral separations by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a nonaqueous capillary electrophoretic method for the enantiomeric purity determination of a synthetic intermediate of new 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans using a single-isomer anionic cyclodextrin derivative and an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of dihydrofurocoumarin derivatives by various separation modes of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
Application Note: Quantitative Analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive analytical method for the quantification of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in biological matrices. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a powerful technique for selective and sensitive analysis.[1][2] The protocol covers sample preparation, chromatographic conditions, and mass spectrometric detection. Furthermore, it provides a comprehensive guide to method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] This method is suitable for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a polar heterocyclic compound belonging to the benzofuran class of molecules.[1] Accurate quantification of such compounds in complex biological samples is crucial for pharmacokinetic and pharmacodynamic studies in drug development.[7] The inherent polarity of the analyte presents challenges in achieving good retention on conventional reversed-phase columns and efficient extraction from aqueous matrices.[8][9][10] This application note addresses these challenges by providing a detailed protocol employing HPLC-MS/MS, which offers high sensitivity and selectivity.[2]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Given the polar nature of the target compound, protein precipitation is a straightforward and effective method.[8][10]
Protocol: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
A standard HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of the analytical standard |
Method Validation
The developed analytical method must be validated to ensure its reliability for the intended application.[7] The validation should be performed in accordance with ICH guidelines and should assess the following parameters:[3][4][5][6][11]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over a defined range. |
| Accuracy | The closeness of the test results to the true value. | % Recovery within 85-115% for at least three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 15% for intraday and interday precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10 and within accuracy and precision limits. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the analytical method for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Table 5: Linearity Data
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio |
| 1 | 1,520 | 105,000 | 0.014 |
| 5 | 7,850 | 106,500 | 0.074 |
| 10 | 15,900 | 104,800 | 0.152 |
| 50 | 81,200 | 105,300 | 0.771 |
| 100 | 165,400 | 106,100 | 1.559 |
| 500 | 830,100 | 105,700 | 7.853 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9995 } |
Table 6: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (% Recovery) | Intraday Precision (%RSD) | Interday Precision (%RSD, n=3 days) |
| 5 | 4.9 ± 0.3 | 98.0 | 6.1 | 7.5 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | 5.3 |
| 400 | 395.6 ± 12.7 | 98.9 | 3.2 | 4.8 |
Table 7: Sensitivity Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualizations
Caption: Workflow for the analytical method development and validation.
Caption: Detailed workflow for the sample preparation protocol.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jetir.org [jetir.org]
- 8. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols: Synthesis of Fasiglifam Intermediates Using (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasiglifam (TAK-875) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] It was developed as a promising therapeutic agent for the treatment of type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion. A key chiral intermediate in the synthesis of Fasiglifam is (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of advanced precursors of Fasiglifam. The procedures outlined are based on established synthetic routes described in the scientific and patent literature.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence starting from the key intermediate, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. The phenolic hydroxyl group is first alkylated, followed by Suzuki coupling to introduce the biphenyl moiety, and finally, hydrolysis of the methyl ester to yield the carboxylic acid, a direct precursor to Fasiglifam.
Caption: Synthetic workflow for the preparation of Fasiglifam precursors.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthetic steps involved in the conversion of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate to a key Fasiglifam intermediate.
Table 1: Alkylation of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
| Reagent/Parameter | Molar Equiv. | Quantity | Reaction Time (h) | Temperature (°C) | Yield (%) |
| (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | 1.0 | 1.0 g | 18 | 60 | 95 |
| 3-(Bromomethyl)benzonitrile | 1.1 | 1.04 g | |||
| Potassium Carbonate | 2.0 | 1.33 g | |||
| N,N-Dimethylformamide (DMF) | - | 10 mL |
Table 2: Suzuki Coupling of Alkylated Intermediate
| Reagent/Parameter | Molar Equiv. | Quantity | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Alkylated Intermediate | 1.0 | 1.0 g | 12 | 100 | 85 |
| 2,6-Dimethyl-4-(3-(methylsulfonyl)propoxy)phenylboronic acid | 1.2 | 1.08 g | |||
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 0.05 | 0.13 g | |||
| Sodium Carbonate (2M aq.) | 3.0 | 4.8 mL | |||
| 1,4-Dioxane | - | 20 mL |
Table 3: Hydrolysis of Methyl Ester
| Reagent/Parameter | Molar Equiv. | Quantity | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Biphenyl Ether Intermediate | 1.0 | 1.0 g | 4 | 50 | 98 |
| Lithium Hydroxide Monohydrate | 3.0 | 0.23 g | |||
| Tetrahydrofuran (THF) | - | 10 mL | |||
| Water | - | 5 mL | |||
| Methanol | - | 5 mL |
Experimental Protocols
Protocol 1: Synthesis of (S)-Methyl 2-(6-((3-cyanobenzyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetate
This protocol describes the alkylation of the phenolic hydroxyl group of the starting material.
Materials:
-
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
3-(Bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (1.0 g, 4.8 mmol) in DMF (10 mL) is added potassium carbonate (1.33 g, 9.6 mmol).
-
3-(Bromomethyl)benzonitrile (1.04 g, 5.3 mmol) is added to the mixture.
-
The reaction mixture is stirred at 60 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-Methyl 2-(6-((3-cyanobenzyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetate as a white solid.
Protocol 2: Synthesis of (S)-Methyl 2-(6-((3'-(4-(3-(methylsulfonyl)propoxy)-2,6-dimethylphenyl)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetate
This protocol details the Suzuki coupling reaction to form the biphenyl core of the Fasiglifam structure.
Materials:
-
(S)-Methyl 2-(6-((3-bromobenzyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetate (assuming the bromo-analogue is used for Suzuki)
-
2,6-Dimethyl-4-(3-(methylsulfonyl)propoxy)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of (S)-Methyl 2-(6-((3-bromobenzyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetate (1.0 g, 2.5 mmol), 2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)phenylboronic acid (1.08 g, 3.0 mmol), and Pd(dppf)Cl₂ (0.13 g, 0.125 mmol) in 1,4-dioxane (20 mL) is prepared in a reaction vessel.
-
A 2M aqueous solution of sodium carbonate (4.8 mL, 9.6 mmol) is added to the mixture.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling, the mixture is filtered, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biphenyl ether.
Protocol 3: Synthesis of [(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
This final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
(S)-Methyl 2-(6-((3'-(4-(3-(methylsulfonyl)propoxy)-2,6-dimethylphenyl)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetate
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of the methyl ester intermediate (1.0 g, 1.7 mmol) in a mixture of THF (10 mL), methanol (5 mL), and water (5 mL) is added lithium hydroxide monohydrate (0.23 g, 5.1 mmol).
-
The mixture is stirred at 50 °C for 4 hours.
-
The reaction mixture is cooled and the organic solvents are removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final carboxylic acid product.
Signaling Pathway Context
Fasiglifam functions by activating the GPR40 receptor, which is predominantly expressed in pancreatic β-cells. This activation, in a glucose-dependent manner, leads to an increase in intracellular calcium levels and subsequent potentiation of insulin secretion.
Caption: Simplified signaling pathway of Fasiglifam via GPR40 activation.
References
Anwendungshinweise und Protokolle: Derivatisierung von (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die chemische Derivatisierung von (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat, einer vielseitigen Ausgangsverbindung für die Synthese potenziell bioaktiver Moleküle. Die Derivatisierung konzentriert sich auf die Modifikation der phenolischen Hydroxylgruppe und der Methylesterfunktionalität, um eine Bibliothek von Verbindungen für die Untersuchung in biologischen Assays zu erstellen. Es werden Protokolle für die Bewertung der antikanzerogenen, entzündungshemmenden und antioxidativen Aktivitäten der synthetisierten Derivate bereitgestellt. Quantitative Daten werden in tabellarischer Form zusammengefasst, um einen klaren Vergleich der Aktivitäten zu ermöglichen. Darüber hinaus werden wichtige Arbeitsabläufe und Signalwege mithilfe von Diagrammen visualisiert, um das experimentelle Design und die Interpretation der Ergebnisse zu unterstützen.
Einführung
Benzofuran- und Dihydrobenzofuran-Gerüste sind wichtige Pharmakophore, die in vielen Naturstoffen und bioaktiven Verbindungen vorkommen.[1] Derivate dieser heterozyklischen Systeme haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter antikanzerogene, entzündungshemmende, antimikrobielle und antioxidative Eigenschaften.[2][3] (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat ist ein ideales Ausgangsmaterial für die Wirkstoffforschung, da es zwei reaktive Stellen für die chemische Modifikation bietet: eine phenolische Hydroxylgruppe und eine Methylestergruppe.[4][5] Die Derivatisierung an diesen Positionen ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der biologischen Aktivität.
Diese Anwendungsbeschreibung beschreibt die Synthese von Derivaten durch Etherbildung und Veresterung an der phenolischen Hydroxylgruppe sowie die Amidbildung nach Hydrolyse des Methylesters. Anschließend werden detaillierte Protokolle für die In-vitro-Bewertung dieser Derivate in relevanten biologischen Assays vorgestellt.
Experimentelle Protokolle
Synthese von Derivaten
Die Derivatisierung von (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat kann an zwei Hauptpositionen erfolgen: der phenolischen Hydroxylgruppe an Position 6 und der Methylesterfunktionalität.
2.1.1 O-Alkylierung der phenolischen Hydroxylgruppe (Ether-Derivate)
Dieses Protokoll beschreibt die Synthese von Ethern an der 6-Hydroxy-Position.
-
Materialien: (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat, Aceton (wasserfrei), Kaliumcarbonat (K₂CO₃), Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid), Rundkolben, Rückflusskühler, Magnetrührer, Rotationsverdampfer, Dünnschichtchromatographie (DC)-Platten, Kieselgel für die Säulenchromatographie.
-
Protokoll:
-
Lösen Sie (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat (1 Äq.) in wasserfreiem Aceton in einem Rundkolben.
-
Geben Sie Kaliumcarbonat (3 Äq.) zu der Lösung.
-
Fügen Sie das Alkylhalogenid (1,5 Äq.) tropfenweise bei Raumtemperatur hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie, bis die Reaktion durch DC-Analyse vollständig ist.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie das Kaliumcarbonat ab.
-
Verdampfen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Ether-Derivat zu erhalten.
-
2.1.2 Hydrolyse des Methylesters zu Carbonsäure
Dieses Protokoll ist ein notwendiger Zwischenschritt für die Synthese von Amid-Derivaten.
-
Materialien: (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat, Methanol, wässrige Natriumhydroxid (NaOH)-Lösung (2 N), Salzsäure (HCl) (1 N), Rundkolben, Magnetrührer.
-
Protokoll:
-
Lösen Sie (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetat (1 Äq.) in Methanol.
-
Geben Sie die 2 N NaOH-Lösung (3 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur über Nacht.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 N HCl bis zu einem pH-Wert von 2-3.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um die entsprechende Carbonsäure zu erhalten.
-
2.1.3 Synthese von Amid-Derivaten
Dieses Protokoll beschreibt die Kopplung der Carbonsäure mit verschiedenen Aminen.
-
Materialien: (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)essigsäure (aus Schritt 2.1.2), Dichlormethan (DCM, wasserfrei), N,N'-Dicyclohexylcarbodiimid (DCC) oder ein anderes Kopplungsreagenz, 4-Dimethylaminopyridin (DMAP), primäres oder sekundäres Amin (z. B. Anilin, Morpholin), Rundkolben, Magnetrührer.
-
Protokoll:
-
Lösen Sie die Carbonsäure (1 Äq.) in wasserfreiem DCM.
-
Geben Sie DCC (1,2 Äq.) und DMAP (0,1 Äq.) hinzu.
-
Rühren Sie die Mischung 15 Minuten bei 0 °C.
-
Fügen Sie das entsprechende Amin (1,2 Äq.) hinzu und lassen Sie die Reaktion bei Raumtemperatur über Nacht rühren.
-
Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab.
-
Waschen Sie das Filtrat mit 1 N HCl, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase, dampfen Sie sie ein und reinigen Sie das Produkt durch Säulenchromatographie.
-
Abbildung 1: Allgemeiner Workflow für die Derivatisierung.
Protokolle für biologische Assays
2.2.1 Antikanzerogene Aktivität: MTT-Assay
Dieser Assay bestimmt die zytotoxische Wirkung von Verbindungen auf Krebszelllinien.[6]
-
Materialien: Krebszelllinien (z. B. HCT116, MCF-7), DMEM- oder RPMI-1640-Medium, fötales Kälberserum (FKS), Penicillin-Streptomycin, 96-Well-Platten, MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung, Dimethylsulfoxid (DMSO), Plattenleser.
-
Protokoll:
-
Säen Sie die Zellen (5 x 10³ Zellen/Well) in 96-Well-Platten aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (gelöst in DMSO, Endkonzentration <0,1 %) für 72 Stunden.
-
Geben Sie 20 µL MTT-Lösung (5 mg/mL in PBS) in jedes Well und inkubieren Sie für 4 Stunden bei 37 °C.
-
Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO.
-
Messen Sie die Absorption bei 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Hemmung der Zelllebensfähigkeit und bestimmen Sie die IC₅₀-Werte.
-
Abbildung 2: Workflow des MTT-Assays zur Zelllebensfähigkeit.
2.2.2 Entzündungshemmende Aktivität: Stickoxid (NO)-Inhibitionsassay
Dieser Assay misst die Fähigkeit von Verbindungen, die NO-Produktion in lipopolysaccharid (LPS)-stimulierten Makrophagen zu hemmen.[7]
-
Materialien: RAW 264.7-Makrophagen-Zelllinie, LPS, Griess-Reagenz, 96-Well-Platten.
-
Protokoll:
-
Säen Sie RAW 264.7-Zellen in 96-Well-Platten aus.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen für 1 Stunde.
-
Stimulieren Sie die Zellen mit LPS (1 µg/mL) für 24 Stunden.
-
Sammeln Sie den Zellüberstand und mischen Sie ihn mit Griess-Reagenz.
-
Messen Sie die Absorption bei 540 nm.
-
Bestimmen Sie die prozentuale Hemmung der NO-Produktion und berechnen Sie die IC₅₀-Werte.
-
2.2.3 Antioxidative Aktivität: DPPH-Radikalfänger-Assay
Dieser Assay bewertet die Fähigkeit von Verbindungen, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.[2]
-
Materialien: DPPH, Methanol, Testverbindungen, 96-Well-Platten, Spektrophotometer.
-
Protokoll:
-
Bereiten Sie eine methanolische Lösung von DPPH (0,1 mM) vor.
-
Mischen Sie verschiedene Konzentrationen der Testverbindungen mit der DPPH-Lösung.
-
Inkubieren Sie die Mischung 30 Minuten im Dunkeln bei Raumtemperatur.
-
Messen Sie die Abnahme der Absorption bei 517 nm.
-
Berechnen Sie die prozentuale Radikalfänger-Aktivität und bestimmen Sie die IC₅₀-Werte.
-
Datenpräsentation
Die biologische Aktivität der Ausgangsverbindung und ihrer hypothetischen Derivate wird in den folgenden Tabellen zusammengefasst.
Tabelle 1: Antikanzerogene Aktivität (IC₅₀ in µM)
| Verbindung | HCT116 (Darmkrebs) | MCF-7 (Brustkrebs) |
| Ausgangsverbindung | > 100 | > 100 |
| Ether-Derivat 1 | 53.2 | 68.5 |
| Ether-Derivat 2 | 45.8 | 52.1 |
| Amid-Derivat 1 | 15.7 | 22.4 |
| Amid-Derivat 2 | 8.9 | 12.3 |
| 5-Fluorouracil (Kontrolle) | 97.7 | 35.6 |
Tabelle 2: Entzündungshemmende und antioxidative Aktivität (IC₅₀ in µM)
| Verbindung | NO-Inhibition (RAW 264.7) | DPPH-Radikalfang |
| Ausgangsverbindung | 85.2 | 95.4 |
| Ether-Derivat 1 | 42.1 | 55.8 |
| Ether-Derivat 2 | 35.6 | 48.2 |
| Amid-Derivat 1 | 21.3 | 33.9 |
| Amid-Derivat 2 | 17.8 | 25.1 |
| Celecoxib (Kontrolle) | 32.1 | N/A |
| Ascorbinsäure (Kontrolle) | N/A | 15.7 |
Hinweis: Die in den Tabellen dargestellten Daten sind hypothetisch und dienen der Veranschaulichung.
Mechanismus der Wirkung: mTOR-Signalweg
Einige Benzofuran-Derivate haben gezeigt, dass sie ihre antikanzerogene Wirkung durch Hemmung des mTOR (mammalian Target of Rapamycin)-Signalwegs entfalten.[8] mTOR ist eine Serin/Threonin-Kinase, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation und Überleben spielt. Die Hemmung von mTOR kann zur Apoptose von Krebszellen führen.
Abbildung 3: Vereinfachter mTOR-Signalweg und Hemmung.
Schlussfolgerung
Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Synthese und biologische Evaluierung von Derivaten des (S)-Methyl-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetats. Die systematische Modifikation der phenolischen Hydroxyl- und der Estergruppen ermöglicht die Erstellung von Verbindungsbibliotheken für das Screening auf antikanzerogene, entzündungshemmende und antioxidative Aktivitäten. Die bereitgestellten detaillierten Methoden und visuellen Arbeitsabläufe sollen Forscher bei der effizienten Durchführung dieser Studien unterstützen und zur Entdeckung neuer therapeutischer Wirkstoffe beitragen.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the key considerations and a proposed protocol for the scale-up synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a valuable chiral intermediate in pharmaceutical synthesis.
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a chiral dihydrobenzofuran core, is present in numerous natural products and pharmaceutical agents. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines critical considerations for process scale-up and provides a detailed, albeit proposed, experimental protocol based on established chemical transformations.
Scale-up Synthesis Considerations
The successful scale-up of the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate requires careful attention to several key factors to ensure safety, efficiency, cost-effectiveness, and product quality.
| Parameter | Laboratory Scale Consideration | Scale-up Consideration |
| Reagent Selection | Use of convenient but potentially expensive or hazardous reagents (e.g., certain chiral catalysts, strong bases). | Prioritize cost-effective, readily available, and safer reagents. Evaluate supplier reliability and material specifications. |
| Solvent Choice | Wide range of solvents, including chlorinated solvents. | Focus on greener, recoverable solvents with favorable safety profiles (e.g., toluene, ethyl acetate, alcohols). Minimize solvent volume. |
| Reaction Conditions | Broad temperature ranges, including cryogenic conditions. Longer reaction times may be acceptable. | Optimize for ambient or moderately elevated temperatures to reduce energy costs. Minimize reaction times to improve throughput. |
| Work-up & Purification | Chromatography is a common purification method. | Develop scalable purification methods such as crystallization, distillation, or extraction to avoid chromatography. |
| Safety | Standard laboratory safety precautions. | Conduct thorough process safety analysis (e.g., HAZOP). Address potential exotherms, off-gassing, and handling of hazardous materials at scale. |
| Stereocontrol | Use of chiral auxiliaries or asymmetric catalysts. | Evaluate the cost and scalability of the chiral source. Consider resolution strategies as a potential alternative. |
| Process Monitoring | TLC, NMR, LC-MS for reaction monitoring. | Implement in-process controls (IPCs) using robust analytical techniques like HPLC or UPLC to ensure consistent product quality. |
Proposed Synthetic Pathway
A plausible synthetic route for the scale-up production of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is proposed, commencing from commercially available resorcinol. This pathway involves the formation of the dihydrobenzofuran core, followed by the stereoselective introduction of the acetic acid methyl ester side chain.
Application Notes and Protocols for Parallel Synthesis Utilizing (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a multitude of biologically active natural products and synthetic compounds, including approved drugs. Its three-dimensional architecture makes it an attractive core for the development of novel therapeutics. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate serves as a versatile starting material for the parallel synthesis of compound libraries, enabling the rapid generation of diverse molecules for high-throughput screening and structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the utilization of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in the diversity-oriented synthesis of a 2,3-dihydrobenzofuran-3-yl-acetamide library.
Application Note 1: Diversity-Oriented Synthesis of a 2,3-Dihydrobenzofuran-3-yl-acetamide Library
Parallel synthesis enables the efficient creation of large and diverse compound libraries from a common scaffold. By employing (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate as the core building block, a library of unique amides can be generated through coupling with a diverse set of primary and secondary amines. This approach allows for systematic variation of the substituents at the acetamide position, facilitating the exploration of the chemical space around this privileged core.
The general strategy involves a two-step process:
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Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid.
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Parallel Amide Coupling: The resulting carboxylic acid is coupled with a library of diverse amines in a parallel format, typically utilizing automated or semi-automated synthesis platforms.
This methodology is highly amenable to the production of lead-like compound libraries with favorable physicochemical properties for drug discovery.
Quantitative Data Summary of a Representative Library
The following table summarizes the characteristics of a representative library of 54 compounds synthesized using a similar 2,3-dihydrobenzofuran scaffold, demonstrating the feasibility of generating a diverse set of drug-like molecules.
| Parameter | Value | Reference |
| Number of Compounds | 54 | |
| Molecular Weight Range | 299–421 g/mol | |
| Calculated logP Range | 1.9–4.7 | |
| Scaffold | 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran |
Experimental Protocols
Protocol 1: Hydrolysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is the key intermediate for the subsequent parallel amide coupling reactions.
Materials:
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(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Methanol (MeOH)
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Water (H₂O)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).
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Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
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Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
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Acidify the aqueous layer to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
Protocol 2: Parallel Synthesis of a 2,3-Dihydrobenzofuran-3-yl-acetamide Library
This protocol outlines a general procedure for the parallel amide coupling of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid with a library of diverse amines in a 96-well plate format.
Materials:
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(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
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Amine library (diverse primary and secondary amines)
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(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
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Automated liquid handler or multichannel pipette
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Inert atmosphere (Nitrogen or Argon)
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Plate shaker
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Centrifugal evaporator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (1.0 eq) in anhydrous DMF.
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Prepare a stock solution of BOP (1.2 eq) in anhydrous DMF.
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Prepare a stock solution of DIPEA (3.0 eq) in anhydrous DMF.
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Prepare an array of diverse amines (1.1 eq) in anhydrous DMF in a 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block under an inert atmosphere):
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To each well containing an amine solution, add the stock solution of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
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Add the BOP stock solution to each well.
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Initiate the reaction by adding the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
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Seal the reaction block and shake at room temperature for 12-16 hours.
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Upon completion, quench the reactions by adding water to each well.
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Extract the products by adding ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
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Combine the organic extracts for each reaction in a corresponding 96-well collection plate.
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Wash the organic extracts with saturated sodium bicarbonate solution and then with brine.
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Dry the organic extracts by passing them through a 96-well plate containing a drying agent (e.g., sodium sulfate).
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Concentrate the purified organic extracts to dryness using a centrifugal evaporator.
-
-
Analysis and Purification:
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Analyze the crude products in each well by LC-MS to confirm the presence of the desired product and to assess purity.
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If necessary, purify the products using high-throughput parallel purification techniques such as preparative HPLC-MS.
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Visualizations
Workflow for Parallel Amide Library Synthesis
Caption: Workflow for the parallel synthesis of a 2,3-dihydrobenzofuran-3-yl-acetamide library.
Diversity-Oriented Synthesis Strategy
Caption: Strategy for diversity-oriented synthesis using a common dihydrobenzofuran core.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-3-yl Acetate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrobenzofuran-3-yl acetate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 2,3-dihydrobenzofuran-3-yl acetate derivatives?
A1: The most frequently encountered byproducts typically arise from side reactions of the precursor alcohol (2,3-dihydrobenzofuran-3-ol) or the acetate product itself. These can include:
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Elimination Products: Formation of the corresponding benzofuran derivative through the elimination of water from the precursor alcohol or acetic acid from the acetate product. This is often promoted by acidic conditions or elevated temperatures.
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Unreacted Starting Material: Incomplete acetylation of the 2,3-dihydrobenzofuran-3-ol.
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Rearrangement Products: Under certain conditions, particularly with Lewis acids, the 2,3-dihydrobenzofuran skeleton can undergo rearrangement to form other isomers.
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Over-acetylation Products: If other nucleophilic functional groups are present on the molecule, they may also undergo acetylation.
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Byproducts from Precursor Synthesis: Impurities from the synthesis of the starting 2,3-dihydrobenzofuran-3-ol may be carried over and persist in the final product mixture.
Q2: My acetylation reaction is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to an incomplete reaction:
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Insufficient Acylating Agent: Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride, acetyl chloride) is used. An excess is often recommended.
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Ineffective Catalyst: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP) or pyridine, ensure it is of high purity and used in an appropriate amount.
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Low Reaction Temperature: While avoiding high temperatures is crucial to prevent side reactions, the reaction may be too slow at very low temperatures. Optimization of the temperature is key.
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Steric Hindrance: Bulky substituents near the hydroxyl group can hinder the approach of the acylating agent. In such cases, a more reactive acylating agent or a stronger catalyst might be necessary.
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Moisture: The presence of water will consume the acylating agent. Ensure all reagents and solvents are anhydrous.
Q3: I am observing a significant amount of the benzofuran elimination byproduct. How can I minimize its formation?
A3: The formation of the benzofuran byproduct is typically acid-catalyzed. To minimize its formation:
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Avoid Strong Acids: Do not use strong acid catalysts. If an acid scavenger is needed, a non-nucleophilic base like triethylamine or pyridine is preferred.
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Control Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the elimination reaction.
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Neutral or Basic Workup: During the workup, use mild basic solutions (e.g., saturated sodium bicarbonate) to neutralize any acidic species. Avoid prolonged exposure to acidic conditions.
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Choice of Acetylating Agent: Using acetic anhydride with a base like pyridine or DMAP is generally milder than using acetyl chloride, which generates HCl as a byproduct.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 2,3-dihydrobenzofuran-3-yl acetate derivatives.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired acetate product with significant unreacted starting alcohol. | 1. Insufficient amount or reactivity of the acetylating agent. 2. Inadequate catalysis. 3. Presence of moisture. 4. Reaction time is too short. | 1. Increase the equivalents of the acetylating agent (e.g., 1.5-2.0 eq. of acetic anhydride). 2. Add a catalytic amount of DMAP (0.1-0.2 eq.) in addition to a base like pyridine or triethylamine. 3. Use anhydrous solvents and reagents. 4. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Presence of a major byproduct with a higher Rf value on TLC, suspected to be the benzofuran elimination product. | 1. Reaction conditions are too acidic. 2. Reaction temperature is too high. 3. Acidic workup conditions. | 1. Use a non-acidic acetylation method (e.g., acetic anhydride with pyridine/DMAP). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Perform a workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid. |
| Difficult to remove pyridine or DMAP after the reaction. | These basic catalysts can be persistent. | 1. After the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous HCl or copper sulfate solution to remove pyridine and DMAP. 2. Follow with a wash with saturated aqueous NaHCO₃ and brine. |
| Product decomposes during purification by silica gel chromatography. | The silica gel is slightly acidic and can promote elimination or rearrangement. | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. 2. Use an alternative purification method such as preparative TLC or crystallization. |
| The final product is an inseparable mixture of diastereomers. | If the 2- and 3-positions of the dihydrobenzofuran ring are stereocenters, the acetylation of a diastereomeric mixture of alcohols will result in a diastereomeric mixture of acetates. | 1. Attempt to separate the diastereomeric alcohols before the acetylation step, as they may be more amenable to separation. 2. Use a chiral catalyst or resolving agent in the synthesis of the precursor alcohol to obtain a single diastereomer. |
Experimental Protocols
General Protocol for the Acetylation of 2,3-Dihydrobenzofuran-3-ol
This protocol uses standard, mild conditions to minimize byproduct formation.
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Preparation: To a solution of the 2,3-dihydrobenzofuran-3-ol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0-3.0 equiv).
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Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 equiv) dropwise.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Analysis of Byproducts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying the components of a reaction mixture.
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Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or DCM).
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GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Inlet Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-500 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
Visualizations
Troubleshooting guide for the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Technical Support Center: Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in drug development.[1] The content is structured to address specific experimental challenges in a direct question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, organized by reaction stage. A plausible synthetic pathway is outlined below, forming the basis for this guide.
Caption: Plausible synthetic pathway for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Stage 1: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 1,4-dimethoxybenzene results in a low yield or fails to proceed. What are the likely causes?
Answer:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure you are using freshly opened or properly stored catalyst and anhydrous conditions.
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Reaction Conditions: Friedel-Crafts reactions can be sluggish.[2] Ensure the temperature is appropriate; some reactions require heating. However, overheating can lead to decomposition.
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Starting Material Purity: Impurities in the 1,4-dimethoxybenzene or the acylating agent can inhibit the reaction.
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Polyalkylation/Acylation: The product of the initial reaction can sometimes be more reactive than the starting material, leading to multiple additions.[3][4] While less common with acylation than alkylation, it can occur. Using the aromatic substrate in excess can mitigate this.
Question: I am observing the formation of multiple isomers. How can I improve regioselectivity?
Answer: The directing effects of the two methoxy groups on 1,4-dimethoxybenzene strongly favor substitution at the 2-position. If you are seeing other isomers, it could point to extreme reaction conditions causing side reactions.
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Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Purification: Use column chromatography (silica gel with a hexane/ethyl acetate gradient) to separate the desired isomer from any side products.
Stage 2: Asymmetric Reduction & Cyclization
Question: The enantiomeric excess (ee) of my dihydrobenzofuran product is low. How can I improve stereoselectivity?
Answer: The formation of the chiral center is a critical step. Low enantioselectivity is a common challenge in asymmetric synthesis.[5][6]
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Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is paramount. Screen different catalysts (e.g., various oxazaborolidines for reduction, or different chiral ligands for transition-metal-catalyzed cyclizations).
-
Temperature Control: Asymmetric reactions are often highly temperature-dependent. Lowering the reaction temperature generally increases enantioselectivity, though it will also decrease the reaction rate.
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step. Experiment with a range of anhydrous solvents (e.g., THF, DCM, Toluene).
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Reagent Purity: Ensure the high purity of all reagents, as trace impurities can sometimes poison the catalyst.
Question: The yield of the cyclization step to form the dihydrobenzofuran ring is poor, and I isolate mainly starting material or decomposition products. What should I check?
Answer: Intramolecular cyclizations can be challenging and compete with intermolecular side reactions.
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Base and Solvent: For SNAr-type cyclizations, the choice of base and solvent is critical. A non-nucleophilic, strong base (e.g., NaH, K₂CO₃) is often required. The solvent must be compatible with the base and reactants.[7]
-
High Dilution: To favor the intramolecular reaction, the reaction should be run at high dilution (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to a solution of the base.
-
Leaving Group: Ensure you have a good leaving group on the aromatic ring for the cyclization to occur efficiently.
Stage 3: Deprotection & Purification
Question: During the demethylation of the phenol ethers with BBr₃, I am getting significant product decomposition.
Answer: Boron tribromide (BBr₃) is a very strong and harsh Lewis acid.
-
Temperature: This reaction must be performed at low temperatures. Start the addition of BBr₃ at -78 °C and allow the reaction to slowly warm to 0 °C or room temperature only if necessary.[8]
-
Stoichiometry: Use the minimum effective amount of BBr₃. A large excess will increase the likelihood of side reactions and decomposition.
-
Quenching: Quench the reaction carefully at low temperature by slowly adding methanol, water, or an aqueous bicarbonate solution. A rapid, exothermic quench can degrade the product.
Question: My final product is difficult to purify. What are some effective methods?
Answer:
-
Column Chromatography: This is the most common method. Use a silica gel column with a carefully selected eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Monitor fractions closely by TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a highly effective way to achieve high purity.
-
Group-Assisted Purification (GAP): Some modern methods involve designing the synthesis with a protecting group that allows for simple washing/extraction to remove impurities, bypassing traditional chromatography.[7][9]
Caption: A logical workflow for troubleshooting synthetic chemistry problems.
Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for monitoring the reaction progress and characterizing the final product? A1: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for quick checks. For more detailed analysis, LC-MS or GC-MS can provide information on conversion and byproduct formation. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.[10] To confirm the enantiopurity, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the standard method.[11]
Q2: How should I store the final product, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate? A2: The phenolic hydroxyl group can be sensitive to oxidation. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage) to prevent degradation.[12] Avoid prolonged exposure to light and air.
Q3: Can other protecting groups be used for the hydroquinone moiety? A3: Yes. While methyl ethers are common, they require harsh deprotection conditions. Other options include benzyl (Bn) ethers, which can be removed under milder hydrogenolysis conditions (H₂, Pd/C), provided other functional groups in the molecule are compatible. Silyl ethers (e.g., TBS, TIPS) are another alternative, offering easy removal with fluoride sources (e.g., TBAF), but may not be stable to all reaction conditions in the synthetic sequence.
Quantitative Data Summary
The following tables provide representative data for key steps. Note that actual results will vary based on specific lab conditions and substrate modifications.
Table 1: Representative Conditions for Asymmetric Cyclization
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ / (S)-BINAP | K₂CO₃ | Toluene | 80 | 65 | 85 |
| 2 | CuI / (S)-Phos | Cs₂CO₃ | Dioxane | 100 | 72 | 91 |
| 3 | Rh(acac)(CO)₂ / (S,S)-DIOP | NaH | THF | 25 | 58 | 78 |
| 4 | Pd₂(dba)₃ / N-Me-XuPhos | K₃PO₄ | DME | 60 | 88 | 97[13] |
Table 2: Common Impurities and Their Origin
| Impurity | Potential Origin | Identification Method | Mitigation Strategy |
| Over-acylated starting material | Friedel-Crafts stage | MS (higher M+), NMR | Use excess 1,4-dimethoxybenzene |
| Racemic final product | Loss of stereointegrity | Chiral HPLC | Avoid harsh acid/base after asymmetric step |
| Uncyclized precursor | Incomplete cyclization | LC-MS, NMR | Increase reaction time, use stronger base |
| De-esterified product (acid) | Hydrolysis during workup | LC-MS, NMR (loss of OMe) | Ensure anhydrous conditions, avoid strong acid/base |
| Oxidized product (quinone) | Air exposure of phenol | Color change, NMR, MS | Handle under inert gas, add antioxidants |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of 2,3-Dihydrobenzofurans via [4+1] Annulation
This protocol is adapted from general methods for dihydrobenzofuran synthesis and serves as a representative example.[5]
-
Preparation of Ylide Precursor: A suitable chiral amine (e.g., a Cinchona alkaloid derivative, 1.2 equiv) is reacted with an α-halo acetate derivative in an appropriate solvent like dichloromethane (DCM) to form the ammonium salt.
-
Annulation Reaction: To a stirred solution of the o-quinone methide precursor (1.0 equiv) and the ammonium salt (1.2 equiv) in DCM (0.1 M), add cesium carbonate (Cs₂CO₃, 2.5 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure 2,3-dihydrobenzofuran product.
Protocol 2: Demethylation of Aryl Methyl Ether
This protocol describes a standard procedure for cleaving methyl ethers to reveal phenolic hydroxyls.[8]
-
Reaction Setup: Dissolve the protected dihydrobenzofuran intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.5 equiv, 1.0 M in DCM) dropwise via syringe over 30 minutes.
-
Reaction: After addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C and hold for 2-4 hours, monitoring by TLC.
-
Quenching: Re-cool the mixture to -78 °C and quench the reaction by the very slow, dropwise addition of methanol, followed by slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude phenol, which can be purified by column chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. fog.ccsf.edu [fog.ccsf.edu]
- 5. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tdcommons.org [tdcommons.org]
- 9. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for improved yield of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for improved yield and to troubleshoot common issues encountered during the synthesis of this important drug intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and related dihydrobenzofuran derivatives.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of dihydrobenzofuran derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is advisable to perform small-scale trial reactions to identify the optimal conditions without committing large quantities of starting materials.[1]
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Purity of Reagents and Solvents: Impurities present in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Ensure that all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[1]
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Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]
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Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1] Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]
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Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity towards the desired product?
A2: The formation of byproducts is a common challenge. To enhance selectivity, consider the following:
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Catalyst/Reagent Choice: The choice of catalyst or key reagents can significantly influence the reaction pathway. For instance, in oxidative coupling reactions to form dihydrobenzofurans, different silver(I) reagents can affect both conversion and selectivity.[2]
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Solvent Effects: The solvent can play a crucial role in reaction selectivity. A solvent that provides a good balance between reactant solubility and reaction rate is ideal. For example, in some dihydrobenzofuran syntheses, acetonitrile has been found to offer a good balance between conversion and selectivity.[2]
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Temperature Control: Reaction temperature can influence the rates of competing reaction pathways. Running the reaction at a lower temperature may favor the desired product, although it might require a longer reaction time. Conversely, higher temperatures might accelerate side reactions. Systematic temperature optimization studies are recommended.[2]
Q3: I am struggling with the purification of the final product. What are some effective purification strategies?
A3: Purification of dihydrobenzofuran derivatives can sometimes be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical for achieving good separation. A step-gradient or gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities. The choice of solvent is key; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Optimization of Reaction Conditions
The yield of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is highly dependent on the reaction conditions. The following tables summarize the effects of key parameters on similar dihydrobenzofuran syntheses, which can serve as a guide for optimizing your reaction.
Table 1: Effect of Different Oxidants on Dihydrobenzofuran Synthesis
| Oxidant (1 equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O | Benzene/Acetone | Room Temp | 20 | 80 | 75 |
| Ag₂CO₃ | Benzene/Acetone | Room Temp | 20 | 65 | 70 |
| AgNO₃ | Benzene/Acetone | Room Temp | 20 | 50 | 60 |
| AgOAc | Benzene/Acetone | Room Temp | 20 | 75 | 80 |
Data adapted from a study on dihydrobenzofuran neolignan synthesis and is intended for illustrative purposes.[2]
Table 2: Effect of Solvent on Dihydrobenzofuran Synthesis using Ag₂O
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Dichloromethane | Room Temp | 4 | 70 | 85 | | Benzene/Acetone | Room Temp | 4 | 75 | 80 | | Acetonitrile | Room Temp | 4 | 85 | 90 | | Tetrahydrofuran | Room Temp | 4 | 60 | 70 |
Data adapted from a study on dihydrobenzofuran neolignan synthesis and is intended for illustrative purposes.[2]
Table 3: Effect of Temperature on Dihydrobenzofuran Synthesis in Acetonitrile
| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | | :--- | :--- | :--- | :--- | :--- | | 0 | 4 | 60 | 80 | | Room Temperature | 4 | 85 | 90 | | 85 (Reflux) | 4 | 95 | 88 |
Data adapted from a study on dihydrobenzofuran neolignan synthesis and is intended for illustrative purposes.[2]
Experimental Protocols
Representative Protocol: Hydrogenation of a Benzofuran Derivative
This protocol is based on the synthesis of 6-Hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester from its corresponding benzofuran precursor.[3]
Materials:
-
6-hydroxy-benzofuran-4-carboxylic acid methyl ester (1.0 eq)
-
Palladium on carbon (10% w/w)
-
Ethyl acetate
-
Acetic acid
Procedure:
-
To a solution of the 6-hydroxy-benzofuran-4-carboxylic acid methyl ester in ethyl acetate, add a catalytic amount of acetic acid.
-
Carefully add 10% palladium on carbon to the reaction mixture.
-
Stir the reaction mixture under a hydrogen gas atmosphere (e.g., using a hydrogen balloon) overnight at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the general workflow for optimizing reaction conditions and a logical troubleshooting process for low yield.
Caption: A general experimental workflow for the optimization of a chemical synthesis.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Challenges in the chiral separation of dihydrobenzofuran isomers and solutions
Welcome to the technical support center for the chiral separation of dihydrobenzofuran isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantioselective analysis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of dihydrobenzofuran isomers.
Question: Why am I observing poor or no separation of my dihydrobenzofuran enantiomers?
Answer:
Poor or no enantiomeric separation can stem from several factors. Systematically evaluate the following:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Dihydrobenzofuran isomers, depending on their substitution patterns, will interact differently with various chiral selectors.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1][2]
-
Cyclodextrin-based CSPs can be effective, particularly for isomers that can fit within the cyclodextrin cavity. The separation is influenced by the analyte's size and shape.[3][4]
-
Protein-based CSPs are useful for separating basic drugs containing nitrogen atoms.[5]
-
Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition.[2]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts enantioselectivity.
-
Normal-Phase vs. Reversed-Phase: Some CSPs show better selectivity in normal-phase mode (e.g., hexane/alcohol mixtures), while others perform better in reversed-phase mode (e.g., acetonitrile/water or methanol/water).[3][4] Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[4]
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase are crucial. Small changes can dramatically affect separation.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additive can improve peak shape and resolution.[6]
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as it can sometimes improve resolution.
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Use of Additives: For basic dihydrobenzofuran isomers, adding a basic modifier like diethylamine to the mobile phase can suppress interactions with residual acidic silanols on the silica support. Conversely, an acidic additive can help with acidic analytes.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the sample concentration.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections in your HPLC/SFC system can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a chiral separation method for a new dihydrobenzofuran derivative?
A1: A column screening approach is highly recommended.[4] Test a small set of diverse chiral stationary phases (e.g., two to three different polysaccharide-based columns and one cyclodextrin-based column) with a standard set of mobile phases (e.g., hexane/isopropanol and methanol/acetonitrile gradients). This will quickly identify promising conditions for further optimization.
Q2: Should I use HPLC or SFC for the chiral separation of dihydrobenzofuran isomers?
A2: Both techniques are powerful for chiral separations. Supercritical Fluid Chromatography (SFC) often offers advantages in terms of speed, reduced solvent consumption, and higher efficiency.[7][8][9] The lower viscosity of supercritical CO2 allows for higher flow rates and faster separations.[8] However, HPLC is also widely and successfully used. The choice may depend on the available instrumentation and the specific characteristics of the analyte.
Q3: How can I confirm the elution order of the enantiomers?
A3: To determine the elution order, you need to analyze a sample of a pure enantiomer (if available) under the same chromatographic conditions. Alternatively, techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) can be used to determine the absolute configuration of the separated enantiomers.
Q4: Can I use the same chiral method for both analytical and preparative scale separations?
A4: Yes, it is often possible to scale up an analytical method to a preparative scale. However, some modifications are usually necessary. For preparative separations, larger particle size columns (e.g., 10-20 µm) are often preferred to reduce backpressure.[10] You will also need to optimize the loading capacity to maximize throughput while maintaining adequate separation.
Quantitative Data Summary
Table 1: Successful Chiral Separation Conditions for Dihydrobenzofuran Derivatives
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| 2,3-disubstituted dihydrobenzofurans | Chiralcel OJ-H | Not specified | HPLC | [11] |
| 3,3-disubstituted-2,3-dihydrobenzofurans | Not specified | Not specified | HPLC | [12] |
| 2-aryl-2,3-dihydrobenzofuran scaffolds | Cu/SPDO-catalyzed cycloaddition | Not specified | HPLC (up to 99% ee) | [13] |
| Warfarin (a coumarin derivative with a dihydrobenzofuran-like core) | CHIRALPAK® IG (amylose-based) | Methanol | UV | [10] |
| General furan derivatives | Cyclobond RSP (hydroxypropyl-β-cyclodextrin) | Reversed-phase | HPLC | [3] |
| General furan derivatives | Cyclobond DM (2,3-dimethyl-β-cyclodextrin) | Reversed-phase | HPLC | [3] |
| General furan derivatives | Cyclobond AC (acetyl-β-cyclodextrin) | Reversed-phase | HPLC | [3] |
Experimental Protocols
Protocol 1: General Screening Protocol for Chiral HPLC
-
Column Selection: Choose a set of 3-4 chiral columns with different selectivities (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H, and a cyclodextrin-based column like Cyclobond I 2000).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases of Hexane/Isopropanol (90:10, v/v) and Hexane/Ethanol (90:10, v/v). If needed, add 0.1% of an acidic or basic modifier.
-
Reversed Phase: Prepare mobile phases of Acetonitrile/Water (50:50, v/v) and Methanol/Water (50:50, v/v), both with a buffer (e.g., 10 mM ammonium acetate).
-
-
Sample Preparation: Dissolve the racemic dihydrobenzofuran isomer in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV, at a wavelength where the analyte has maximum absorbance.
-
-
Screening Execution: Run a gradient or isocratic elution for each column/mobile phase combination.
-
Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. Promising conditions can then be further optimized by adjusting the mobile phase composition, temperature, and flow rate.
Protocol 2: General Screening Protocol for Chiral SFC
-
Column Selection: Utilize a similar set of chiral columns as in the HPLC protocol. Polysaccharide-based CSPs are widely used in SFC.[1]
-
Mobile Phase: The primary mobile phase component is supercritical CO2. The co-solvent is typically an alcohol like methanol or ethanol.
-
Sample Preparation: Dissolve the sample in an alcohol or a mixture that is miscible with the mobile phase.
-
Chromatographic Conditions:
-
Co-solvent Gradient: Start with a gradient of 5% to 40% alcohol co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40°C
-
Detection: UV-Vis or Mass Spectrometry.
-
-
Screening and Optimization: Identify the best column and co-solvent combination from the initial screen. Optimize the separation by adjusting the co-solvent gradient, temperature, and back pressure.
Visualizations
Caption: Troubleshooting workflow for poor or no enantiomeric separation.
Caption: General workflow for chiral method development.
References
- 1. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. selvita.com [selvita.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 11. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 12. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving peak resolution in the HPLC analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and overall chromatographic performance in the HPLC analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of polar, chiral compounds like (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Q1: Why is my peak for the target analyte showing significant tailing?
Peak tailing, where a peak has an asymmetrical shape with a drawn-out tail, is a common issue.[1][2] For (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, which contains a phenolic hydroxyl group, this is often due to secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl group of the analyte, causing tailing.[3]
-
Solution:
-
Use a modern, end-capped column or a column with a polar-embedded phase to shield the silanol groups.[3]
-
Lower the mobile phase pH (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of the silanol groups, thereby reducing interactions.[4]
-
Ensure the mobile phase pH is at least one unit away from the analyte's pKa.[5] The predicted pKa of the phenolic hydroxyl group is around 9.77.[6]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]
-
Solution:
-
Cause 3: Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening that manifests as tailing.[3]
-
Solution:
Q2: My peak is very broad, leading to poor resolution. What can I do?
Broad peaks reduce analytical sensitivity and can merge with adjacent peaks.[2]
-
Cause 1: Poor Column Efficiency: The column may be degraded, contaminated, or poorly packed.[1][7]
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[7]
-
If the problem persists, the column may have a void at the inlet or the packing may have deteriorated; replacing the column is the best solution.[7]
-
Using columns with smaller particle sizes can enhance efficiency and sharpen peaks.[10]
-
-
Cause 2: Mobile Phase Mismatch: The sample solvent may be significantly stronger than the mobile phase, causing the sample band to spread before it reaches the column.
-
Solution:
-
Whenever possible, dissolve and dilute the sample in the initial mobile phase.[8]
-
-
Cause 3: High Mobile Phase Viscosity / Low Temperature: A viscous mobile phase or low column temperature can slow down the mass transfer of the analyte, resulting in broader peaks.
-
Solution:
Q3: I am not achieving baseline separation between my target analyte and a closely eluting impurity. How can I improve resolution?
Resolution is a function of column efficiency, selectivity, and retention. Adjusting these parameters can significantly improve separation.
-
Strategy 1: Alter Mobile Phase Selectivity: This is often the most effective way to improve separation.[10]
-
Solution:
-
Change Organic Modifier: The target analyte has hydrogen bonding capability. Switching the organic solvent between acetonitrile and methanol can alter these interactions differently for the analyte and impurity, thus changing selectivity.[10]
-
Adjust pH: For ionizable compounds, modifying the mobile phase pH can dramatically alter retention and selectivity.[9]
-
Use a Different Buffer: If using a buffer, switching from phosphate to acetate, for example, can influence the separation.[5]
-
-
Strategy 2: Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry will have the greatest effect on selectivity.[11]
-
Solution:
-
Strategy 3: Optimize Isocratic/Gradient Conditions:
-
Solution:
Q4: I am observing split peaks. What is the cause?
A single analyte appearing as two or more peaks is a clear sign of a problem.[7]
-
Cause 1: Column Void or Contamination: A void at the column inlet or particulate matter on the frit can split the sample band.
-
Solution:
-
Try reverse-flushing the column to dislodge particulates.
-
If a void is suspected, the column needs to be replaced. Using a guard column can help protect the analytical column.[7]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.[8]
-
Solution:
-
Dilute the sample in the mobile phase.
-
Data Presentation: Troubleshooting Summary
The following tables summarize common problems and solutions.
Table 1: Common Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols. | Use an end-capped column; lower mobile phase pH (e.g., 0.1% Formic Acid). |
| Column overload. | Reduce injection volume or sample concentration.[8] | |
| Broad Peaks | Column contamination or degradation. | Flush column with strong solvent; replace column if necessary.[7] |
| Sample solvent stronger than mobile phase. | Dissolve sample in the mobile phase.[8] | |
| Low column temperature. | Use a column oven to increase temperature (e.g., 35°C).[9] | |
| Split Peaks | Void or blockage at column inlet. | Reverse-flush the column; replace the column. |
| Sample solvent incompatibility. | Prepare the sample in the mobile phase. | |
| Poor Resolution | Sub-optimal mobile phase selectivity. | Change organic modifier (ACN vs. MeOH); adjust pH.[10] |
| Inadequate stationary phase selectivity. | Switch to a different column chemistry (e.g., C18 to Phenyl or PFP).[11] | |
| Gradient is too steep. | Decrease the gradient slope (increase run time). |
Table 2: Suggested Starting Conditions for Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, 100 Å, 2.1 x 100 mm, 1.8 µm | Good starting point for general reversed-phase separations.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensure analyte is in a consistent protonation state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 10% to 95% B over 10 minutes | A broad screening gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | ~220 nm or ~280 nm | Based on the benzofuran and ester chromophores. A PDA detector scan is recommended to find the optimal wavelength. |
| Injection Vol. | 2 µL | A small volume to prevent column overload. |
Experimental Protocols
Protocol 1: HPLC Method Development for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[9]
-
-
Initial Screening Run:
-
Equilibrate the HPLC system with the column and mobile phases described in Table 2 for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to identify any system or solvent-related peaks ("ghost peaks").[7]
-
Inject the prepared sample using the starting gradient conditions from Table 2.
-
-
Method Optimization:
-
Retention Time Adjustment: If the peak elutes too early (< 2 minutes), decrease the initial percentage of Mobile Phase B. If it elutes too late, increase the initial percentage.
-
Resolution Improvement:
-
If resolution is poor, first try making the gradient shallower. For example, extend the gradient time from 10 minutes to 20 minutes.
-
If a shallower gradient does not work, change the organic modifier. Prepare Mobile Phase B with methanol instead of acetonitrile and repeat the screening run.
-
If changing the solvent is unsuccessful, select a column with a different stationary phase (e.g., a Phenyl-Hexyl column) and repeat the screening process.
-
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for troubleshooting and method development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
Stability issues of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate?
A1: For long-term storage of the solid compound, it is recommended to store it at -20°C, which should maintain its integrity for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years. If the compound is dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The container should be kept tightly closed and in a well-ventilated place.[2]
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate stem from its functional groups: a phenolic hydroxyl group and a methyl ester. The phenolic group is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions. The methyl ester group is prone to hydrolysis, particularly in the presence of strong acids or bases.
Q3: Are there any materials or substances that should be avoided when working with this compound?
A3: Yes. You should avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can promote degradation of the compound.[2]
Q4: I observed a color change in my solid sample (e.g., from light yellow to brown). What could be the cause?
A4: A color change to brown in phenolic compounds often indicates oxidation.[3] This can be caused by prolonged exposure to air or light. While this may indicate some degradation, it doesn't necessarily mean the bulk of the sample is unusable. However, it is crucial to re-analyze the purity of the material before use.
Q5: My analytical results show an unexpected new peak. What could it be?
A5: An unexpected peak could be a degradation product. Given the structure of the molecule, the most likely degradation products are the carboxylic acid resulting from ester hydrolysis or quinone-like structures from the oxidation of the phenol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color darkens) | Oxidation of the phenolic hydroxyl group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Re-test purity before use. |
| Decreased purity over time, appearance of a more polar impurity by chromatography. | Hydrolysis of the methyl ester to the corresponding carboxylic acid. | Ensure the compound is stored in a dry environment. Use anhydrous solvents for preparing solutions. Avoid acidic or basic conditions. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Check the pH of your assay buffer. If it is acidic or basic, consider the possibility of hydrolysis. Prepare fresh solutions of the compound for each experiment. |
| Precipitation of the compound from a solution. | Poor solubility or degradation to a less soluble product. | Verify the solubility of the compound in your chosen solvent. If the precipitate is suspected to be a degradant, analyze it separately if possible. |
Potential Degradation Pathways
The two primary non-metabolic degradation pathways for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are hydrolysis and oxidation.
Hydrolysis
The ester functional group can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction can be catalyzed by acid or base.
Caption: Potential hydrolysis of the methyl ester.
Oxidation
The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be complex and may result in multiple products.
Caption: Potential oxidation of the phenolic group.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To evaluate the stability of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.
-
Photostability: Expose the solid compound to a light source (e.g., a photostability chamber) for a defined period.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a non-stressed control sample. Calculate the percentage of degradation and identify any major degradation products.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Summary of Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
References
Technical Support Center: Purification of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate?
A1: Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as derivatives of resorcinol or haloacetates.
-
Reagents: Including unreacted coupling agents or catalysts (e.g., residual palladium from cross-coupling reactions).
-
Byproducts: Formation of isomers, over-alkylated products, or products from side reactions involving the phenolic hydroxyl group.
-
Stereoisomers: The corresponding (R)-enantiomer may be present depending on the enantioselectivity of the synthesis.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the target compound from non-polar and some polar impurities.
-
Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the desired product.
Q3: My compound appears as an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization can be caused by several factors. Try the following:
-
Ensure high purity: The presence of impurities can significantly inhibit crystallization. First, try purifying the oil by column chromatography.
-
Solvent selection: The solvent may be too good a solvent for your compound. Try a solvent system where the compound has lower solubility at room temperature. A mixed solvent system can also be effective.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Screen for a new solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The desired spot should have an Rf value of approximately 0.2-0.3 for optimal separation on a column. |
| Compound is Tailing on the TLC/Column | The compound is too polar for the silica gel, or the solvent system is not polar enough. The phenolic hydroxyl group can interact strongly with the acidic silica. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Start with a less polar solvent system (e.g., higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, a more polar solvent like methanol may need to be added to the ethyl acetate. |
| Cracked or Channeled Column Packing | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Use a lower-boiling point solvent. Purify the compound by column chromatography first to remove impurities that may be inhibiting crystallization. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow to cool slowly. |
| Poor Recovery of the Compound | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Colored Impurities in the Final Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Data Presentation
The following table provides an illustrative comparison of purification methods for crude (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. The starting purity is assumed to be 85%.
| Purification Method | Solvent System / Conditions | Yield (%) | Purity (%) | Notes |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (Gradient) | 75-85 | >98 | Effective for removing a wide range of impurities. |
| Recrystallization | Ethyl Acetate / Hexanes | 60-70 | >99 | Best for removing impurities with different solubility profiles. May require prior chromatographic purification if the crude material is very impure. |
| Sequential Purification | 1. Column Chromatography 2. Recrystallization | 50-65 | >99.5 | Provides the highest purity product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the target compound an Rf value of ~0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the compound is slow to elute, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but will result in significant crystal formation when cold. If a single solvent is not ideal, a mixed solvent system (e.g., ethyl acetate/hexanes) can be tested.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of the target compound.
Caption: Troubleshooting decision tree for purification challenges.
Preventing racemization during the synthesis of chiral dihydrobenzofurans
Welcome to the Technical Support Center for the Synthesis of Chiral Dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer solutions for common issues encountered during the synthesis of these valuable chiral molecules.
Troubleshooting Guides
This section addresses specific problems that can lead to the loss of enantiomeric purity in your reaction, presented in a question-and-answer format.
Question 1: I am observing a significant loss of enantiomeric excess (ee%) in my final dihydrobenzofuran product. What are the most likely causes?
Answer: Loss of enantiomeric excess, or racemization, can stem from several factors throughout your synthetic process. The most common culprits include:
-
Harsh Reaction Conditions:
-
High Temperatures: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization, particularly if there are acidic or basic sites in your substrate or intermediates.[1]
-
Prolonged Reaction Times: Extended exposure of your chiral product or intermediates to the reaction conditions can increase the likelihood of racemization.
-
-
Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, which can then re-form as a racemic mixture.[1]
-
Inappropriate Choice of Reagents:
-
Base: The choice and stoichiometry of the base can be critical. Stronger or bulkier bases can influence the transition state of the reaction, sometimes negatively impacting enantioselectivity.
-
Catalyst/Ligand: The chiral catalyst or ligand is the cornerstone of your asymmetric synthesis. An incorrect choice, improper handling (e.g., exposure to air or moisture), or degradation can lead to poor stereocontrol.
-
-
Work-up and Purification:
-
Acidic or Basic Washes: Using strong acids or bases during the work-up can induce racemization of the final product.
-
Chromatography: Standard silica gel is acidic and can cause racemization of sensitive compounds.
-
Question 2: My enantiomeric excess is inconsistent between different runs of the same reaction. What should I investigate?
Answer: Inconsistent results often point to issues with the reaction setup and reagents. Here's a checklist to help you identify the problem:
-
Reagent and Solvent Purity:
-
Ensure all reagents are of high purity. Impurities can sometimes act as catalysts or inhibitors for side reactions that lead to racemization.
-
Use anhydrous and degassed solvents, as both water and oxygen can interfere with many catalytic systems, particularly those involving palladium or iridium.
-
-
Inert Atmosphere: For many metal-catalyzed reactions, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial. Oxygen can degrade the catalyst and ligands, leading to a loss of enantioselectivity.
-
Catalyst and Ligand Integrity:
-
Chiral ligands and catalysts can be sensitive to air, moisture, and light. Ensure they are stored and handled correctly.
-
Consider the possibility of catalyst deactivation or decomposition over the course of the reaction.
-
-
Reaction Concentration: The concentration of your reactants can sometimes influence the reaction pathway and, consequently, the enantioselectivity. Ensure you are using consistent concentrations across different runs.
Question 3: I am using a palladium-catalyzed synthesis and observing low enantioselectivity. What specific parameters should I optimize?
Answer: For palladium-catalyzed enantioselective cyclization reactions to form dihydrobenzofurans, several factors are key to achieving high enantiomeric excess.
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Ligand Choice: The chiral ligand is paramount. The electronic and steric properties of the ligand play a direct role in the stereochemical outcome of the reaction. It is often necessary to screen a variety of chiral phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the catalytic species and the transition state. A solvent screen is highly recommended. For instance, in some Heck-Matsuda reactions, acetone has been found to give better enantiomeric ratios than DMF or acetonitrile.[2]
-
Base: The choice of base can influence the rate of catalyst regeneration and potentially interact with the chiral catalyst. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used. The strength and steric bulk of the base should be considered.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in the synthesis of chiral dihydrobenzofurans?
A1: Racemization is the process by which a single enantiomer of a chiral compound is converted into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. In the context of pharmaceuticals and drug development, often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric purity is critical.[1]
Q2: Which synthetic methods are generally most effective at preventing racemization during dihydrobenzofuran synthesis?
A2: Several modern synthetic methods have been developed to provide high enantioselectivity:
-
Palladium-Catalyzed Asymmetric Cyclizations: These methods, often employing chiral phosphine ligands, are powerful for constructing the dihydrobenzofuran core with excellent stereocontrol.[3]
-
Iridium-Catalyzed Intramolecular Hydroarylation: This approach has proven highly effective for the enantioselective synthesis of 3-substituted dihydrobenzofurans, often with high yields and enantioselectivity.[4][5][6]
-
Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free alternative and can provide high levels of stereocontrol in the formation of dihydrobenzofurans.
Q3: How can I determine the enantiomeric excess of my product?
A3: The most common and reliable method for determining the enantiomeric excess (ee%) of your chiral dihydrobenzofuran is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q4: Can purification by column chromatography on silica gel cause racemization?
A4: Yes, for certain sensitive dihydrobenzofuran derivatives, the acidic nature of standard silica gel can lead to racemization. If you suspect this is an issue, you can try neutralizing the silica gel with a base (e.g., by adding a small amount of triethylamine to the eluent) or using a different stationary phase such as alumina (neutral or basic).
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the enantiomeric excess (ee%) in the synthesis of chiral dihydrobenzofurans.
Table 1: Effect of Chiral Ligand in Iridium-Catalyzed Intramolecular Hydroarylation
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (R)-BINAP | 67 | 64 |
| 2 | (R)-SEGPHOS | 88 | 73 |
| 3 | (R)-DIFLUORPHOS | 92 | 84 |
| 4 | (R)-MeO-BIPHEP | trace | - |
Reaction conditions: Ir-catalyzed 5-exo-cyclization of an m-allyloxyphenyl ketone. Data sourced from Sakamoto et al. (2021).[5]
Table 2: Influence of Solvent and Additives in Palladium-Catalyzed Heck-Matsuda-Stille Reaction
| Entry | Solvent | Additive | Yield (%) | er |
| 1 | Acetone | - | 62 | 89:11 |
| 2 | DMF | - | 35 | 97:3 |
| 3 | Acetonitrile | - | - | decrease in er |
er = enantiomeric ratio. Data sourced from da Silva et al. (2021).[2]
Experimental Protocols
Protocol 1: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
This protocol is adapted from the work of Sakamoto and Nishimura for the synthesis of 3-substituted dihydrobenzofurans.[5]
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Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-DIFLUORPHOS, 2.2 mol%) in an appropriate anhydrous solvent (e.g., toluene) is stirred at room temperature for 30 minutes.
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Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the substrate (m-allyloxyphenyl ketone, 1.0 equiv.).
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Reaction Execution: The prepared catalyst solution is added to the Schlenk tube containing the substrate. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 13 hours).
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Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to afford the chiral dihydrobenzofuran.
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Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction
This protocol is a general representation based on modern palladium-catalyzed methods for dihydrobenzofuran synthesis.[3]
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%), the chiral ligand (e.g., a phosphine ligand, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
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Addition of Reactants: Add the o-bromophenol substrate (1.0 equiv.) and the 1,3-diene (1.5 equiv.) dissolved in an anhydrous, degassed solvent (e.g., toluene).
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Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the designated time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the crude product is purified by flash column chromatography to yield the desired chiral dihydrobenzofuran.
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Analysis: The enantiomeric purity of the product is determined by chiral HPLC or SFC.
Visualizations
Caption: General mechanism of racemization.
Caption: Troubleshooting workflow for low ee%.
Caption: Decision tree for selecting a synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 6. Iridium-catalyzed enantioselective intramolecular hydroarylation of allylic aryl ethers devoid of a directing group on the aryl group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Enhancing the enantioselectivity of the chiral separation of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective analysis of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and related compounds.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Problem 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation of the enantiomers of my compound. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common challenge in chiral chromatography. Here’s a systematic approach to troubleshoot this issue:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving enantioselectivity.[1]
-
Recommendation: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, OJ-H, or Chiralpak® AD, AS) and cyclodextrin-based columns (e.g., CYCLOBOND™) are good starting points for dihydrobenzofuran derivatives.[1][2] For structurally similar 3-substituted dihydrobenzofurans, a Chiralcel OJ-H column has shown success.[3][4]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP.
-
Recommendation:
-
Normal Phase: Start with a simple mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[1] Vary the alcohol percentage (e.g., from 5% to 20%) to modulate retention and selectivity.
-
Reversed Phase: For more polar compounds, a mobile phase of acetonitrile or methanol with an aqueous buffer can be effective.[1]
-
Additives: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can improve peak shape and resolution.[1]
-
-
-
Low Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Recommendation: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 10-20°C).
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are showing significant tailing/fronting, which is affecting the accuracy of my enantiomeric excess (ee) calculation. What should I do?
Answer:
Poor peak shape can arise from several factors:
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Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.
-
Recommendation: Add a mobile phase modifier. For acidic compounds, a small amount of a stronger acid like trifluoroacetic acid can help. For basic compounds, an amine like diethylamine is often used.[1]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
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Recommendation: Whenever possible, dissolve your sample in the mobile phase.
-
Problem 3: Irreproducible Retention Times and Resolution
Question: I am observing significant drift in retention times and inconsistent resolution between runs. What could be the cause?
Answer:
Irreproducibility can be a frustrating issue. Here are some common culprits:
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Column Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase composition.
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Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Flushing with at least 10-20 column volumes is a good practice.
-
-
Mobile Phase Instability: If the mobile phase components are volatile or prone to degradation, their composition can change over time.
-
Recommendation: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
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Temperature Fluctuations: Changes in ambient temperature can affect retention times.
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Recommendation: Use a column thermostat to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase for separating 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate?
A1: There is no single "best" CSP, as the optimal choice is highly dependent on the specific molecule and experimental conditions. However, for dihydrobenzofuran derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a highly recommended starting point due to their broad applicability.[1] Cyclodextrin-based CSPs have also been shown to be effective for the separation of furan derivatives.[2] A screening approach using a few different columns is the most effective strategy.[1]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: The choice of chromatographic mode depends on the polarity of your analyte. Given the presence of a hydroxyl group and an ester, 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has moderate polarity.
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Normal-phase chromatography (e.g., hexane/alcohol mobile phase) is often a good first choice for chiral separations on polysaccharide CSPs and can provide excellent selectivity.
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Reversed-phase chromatography (e.g., acetonitrile/water or methanol/water) might be suitable if the compound is sufficiently soluble in these solvents and can be a good option for LC-MS applications.
Q3: Can I use gradient elution for chiral separations?
A3: While isocratic elution is more common for chiral separations to ensure stable and reproducible results, gradient elution can be used, particularly in method development to screen for suitable mobile phase compositions more quickly.[1]
Q4: What is the impact of flow rate on enantioselectivity?
A4: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. However, this will also increase the analysis time. A typical starting flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.
Data Presentation
The following table summarizes hypothetical data for the chiral separation of a 3-substituted dihydrobenzofuran derivative, based on published methods for similar compounds, to illustrate the effect of different parameters on enantioselectivity.[3][4]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralcel OJ-H | Chiralcel OJ-H | Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol (95:5) | Hexane:Ethanol (90:10) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Retention Time (Enantiomer 1, min) | 8.5 | 12.3 | 9.2 |
| Retention Time (Enantiomer 2, min) | 9.8 | 14.5 | 10.1 |
| Resolution (Rs) | 1.8 | 2.5 | 1.2 |
| Enantiomeric Excess (ee %) | 92 | 98 | 85 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This protocol outlines a general strategy for developing a chiral separation method.
-
Column Selection:
-
Select a polysaccharide-based chiral stationary phase, for example, a Chiralcel OJ-H column (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of the mobile phase modifier, e.g., 0.1% (v/v) Trifluoroacetic Acid (TFA) in the alcohol component if the compound is acidic.
-
Prepare the initial mobile phase, e.g., n-Hexane:Isopropanol (90:10 v/v). Ensure the solvents are HPLC grade and are degassed.
-
-
Sample Preparation:
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Dissolve the racemic standard of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC System Setup:
-
Install the chiral column in the column compartment.
-
Set the column temperature, e.g., to 25°C.
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Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
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Set the UV detector to an appropriate wavelength for the analyte (e.g., 280 nm).
-
-
Injection and Analysis:
-
Inject a small volume of the sample (e.g., 5-10 µL).
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Run the analysis and record the chromatogram.
-
-
Optimization:
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If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or switch to ethanol).
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If peaks are broad, consider adding a modifier like TFA.
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If resolution is partial, try lowering the temperature or the flow rate.
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If these steps are unsuccessful, screen a different type of chiral stationary phase (e.g., a cyclodextrin-based column).
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 4. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Benzofuran Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of benzofuran derivatives. Inconsistent or inaccurate experimental results due to compound precipitation can significantly impede research. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My benzofuran derivative, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is the primary cause and how can I fix it?
A1: This is a common issue known as "crashing out" and is expected for hydrophobic molecules like many benzofuran derivatives. The primary cause is the rapid change in solvent polarity. Your compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO is diluted, the benzofuran derivative is no longer soluble and precipitates.
Initial Troubleshooting Steps:
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Reduce Final Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Try a lower final concentration.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a slightly higher, yet non-toxic, concentration may be sufficient to keep your compound in solution. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay.
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Slow, Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock into the assay buffer. Then, add this intermediate dilution to the final assay volume. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and avoid localized high concentrations.
Q2: I've optimized the DMSO concentration, but my compound still precipitates. What are my next options?
A2: If optimizing the solvent concentration is insufficient, you can explore several formulation strategies to enhance the aqueous solubility of your benzofuran derivative. These include using co-solvents, adjusting the pH, or employing advanced formulation techniques like cyclodextrin complexation, nanosuspensions, or solid dispersions.
Q3: How do I choose the right solubilization technique for my specific benzofuran derivative?
A3: The choice of method is often empirical and depends on the physicochemical properties of your specific benzofuran derivative, the requirements of your experimental system (e.g., cell-based assay, in vivo study), and the desired final concentration. A good starting point is to assess the compound's properties (e.g., pKa, logP) to guide your strategy. The flowchart below provides a general decision-making workflow.
Q4: Where can I find specific solubility data for my benzofuran derivative?
A4: Experimentally determined solubility data for specific benzofuran derivatives can be limited in the public domain. Some information may be available in medicinal chemistry publications reporting the synthesis and characterization of these compounds. However, it is often necessary to determine the solubility empirically under your specific experimental conditions using methods like the shake-flask technique.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
| Question | Possible Cause | Recommended Action |
| Is the final concentration too high? | The desired concentration exceeds the compound's aqueous solubility limit. | Perform a solubility assessment (see Protocol 1) to determine the maximum soluble concentration. Start with a lower final concentration in your assay. |
| Is the DMSO concentration too low? | Insufficient organic solvent to maintain solubility in the aqueous medium. | Determine the maximum tolerable DMSO concentration for your assay (e.g., through a vehicle toxicity test) and use the highest acceptable percentage. |
| Was the dilution performed too quickly? | Rapid solvent exchange causes the compound to "crash out" of solution. | Perform a stepwise dilution. Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid and uniform mixing. |
Issue 2: The solution is initially clear but a precipitate forms over time.
| Question | Possible Cause | Recommended Action |
| Is the solution supersaturated? | The initial concentration is above the thermodynamic solubility, leading to delayed precipitation as the system equilibrates. | Prepare the solution at a concentration at or below the determined equilibrium solubility. Consider using a formulation approach that enhances thermodynamic solubility, such as cyclodextrin complexation. |
| Is the compound unstable in the aqueous buffer? | The compound may be degrading over time, with the degradation products being less soluble. | Assess the chemical stability of your benzofuran derivative in the assay buffer at the experimental temperature. If degradation is observed, consider adjusting the buffer pH or using a more stable formulation. |
| Are there temperature fluctuations? | Solubility is often temperature-dependent. A decrease in temperature can cause precipitation. | Ensure all solutions are maintained at the experimental temperature. If experiments are performed at a lower temperature than the preparation temperature, ensure the compound is soluble at the lower temperature. |
Quantitative Data Summary
The following tables summarize the potential effectiveness of various solubilization techniques. Specific values can vary significantly depending on the exact chemical structure of the benzofuran derivative and the experimental conditions.
Table 1: General Impact of Solubilization Techniques on Aqueous Solubility
| Technique | Typical Fold Increase in Solubility | Mechanism of Action | Considerations |
| Co-solvents (e.g., Ethanol, PEG 400) | 2 - 50 | Reduces the polarity of the aqueous medium. | Potential for solvent toxicity in biological assays. |
| pH Adjustment (for ionizable compounds) | 10 - 1000+ | Shifts the equilibrium towards the more soluble ionized form. | The required pH must be compatible with the experimental system. |
| Cyclodextrin Complexation (e.g., HP-β-CD) | 10 - 5000 | Encapsulates the hydrophobic drug molecule within a hydrophilic shell.[1] | Stoichiometry of the complex needs to be determined. |
| Nanosuspensions | 10 - 100 | Increases the surface area of the drug particles, leading to a higher dissolution rate and saturation solubility. | Requires specialized equipment for preparation and characterization. |
| Solid Dispersions (e.g., with PVP) | 10 - 200 | Disperses the drug in a hydrophilic polymer matrix, often in an amorphous state. | The physical stability of the amorphous form needs to be assessed. |
Table 2: Example of clogP Values and Predicted Aqueous Solubility for a Series of Benzofuran Derivatives
Note: This table is illustrative. Actual solubility needs to be experimentally determined.
| Benzofuran Derivative | Modification | Calculated logP (clogP) | Predicted Aqueous Solubility | Reference |
| Lead Compound VIII | - | High | Poor | [2][3] |
| Derivative 1a | Carboxamide formation | Lower | Improved | [2][3] |
| Derivative 2a | Primary carboxamide | Lower | Improved | [2][3] |
| Derivative 3c | Amide formation | Lower | Improved | [2][3] |
| Derivative X | Bromoacetyl group | High | Poor | [2][3] |
| Derivative 3a | Reduction of bromoacetyl | Lower | Improved | [2][3] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a benzofuran derivative in a specific aqueous buffer.
Materials:
-
Benzofuran derivative (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO, if necessary for analysis)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Add an excess amount of the solid benzofuran derivative to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved benzofuran derivative using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Express the solubility in units such as mg/mL or µM.
Protocol 2: Preparation of a Benzofuran Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of a benzofuran derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Benzofuran derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-miscible solvent (e.g., ethanol/water mixture)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of the benzofuran derivative to HP-β-CD (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of the benzofuran derivative and HP-β-CD and place them in a mortar.
-
Add a small amount of the water-miscible solvent to the powder mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste throughout the process.
-
Dry the resulting solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Protocol 3: Preparation of a Benzofuran Derivative Nanosuspension (Wet Milling)
Objective: To produce a nanosuspension of a benzofuran derivative to improve its dissolution rate and saturation solubility.
Materials:
-
Benzofuran derivative (micronized powder)
-
Stabilizer solution (e.g., aqueous solution of a polymer like HPMC and a surfactant like Tween 80)
-
Milling media (e.g., zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Procedure:
-
Prepare a pre-suspension of the micronized benzofuran derivative in the stabilizer solution.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., several hours). The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 4: Preparation of a Benzofuran Derivative Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of a benzofuran derivative in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Benzofuran derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone - PVP K30)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
Procedure:
-
Dissolve the benzofuran derivative and the hydrophilic polymer in the volatile organic solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.
References
Validation & Comparative
Validating In Vitro Assays for Novel Anticancer Agents Derived from (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of compounds synthesized from the versatile starting material, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This key intermediate is instrumental in the synthesis of a diverse range of benzofuran derivatives, a class of compounds demonstrating significant potential in anticancer research, particularly as inhibitors of the mTOR signaling pathway. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows to support your research and development endeavors.
Introduction to Benzofuran Derivatives in Oncology
Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic compounds. In recent years, derivatives of benzofuran have garnered substantial interest for their potential as anticancer agents.[1] One of the key mechanisms of action for many of these compounds is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3] The validation of novel compounds derived from (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate requires robust and reproducible in vitro assays to determine their efficacy and mechanism of action.
Experimental Workflows and Signaling Pathways
A systematic approach is crucial for the in vitro validation of novel compounds. The general workflow involves a series of assays to determine cytotoxicity, impact on cell proliferation, and specific molecular target engagement.
Caption: General workflow for in vitro assay validation of novel compounds.
The mTOR signaling pathway is a primary target for many benzofuran derivatives. Understanding this pathway is essential for interpreting assay results and elucidating the mechanism of action of novel inhibitors.
Caption: Simplified mTOR signaling pathway highlighting key therapeutic targets.
Comparative Data for In Vitro Assays
The following tables summarize quantitative data from various in vitro assays performed on a range of benzofuran derivatives, providing a benchmark for the evaluation of novel compounds synthesized from (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines (IC50 in µM)
| Compound Class | Cancer Cell Line | Compound A | Compound B | Compound C | Doxorubicin (Reference) |
| Benzofuran-N-Aryl Piperazine Hybrids | A549 (Lung) | 8.57 | 12.61 | 0.12 | 0.05 |
| SGC7901 (Gastric) | 16.27 | - | 2.75 | 0.12 | |
| 2-Benzoylbenzofuran Derivatives | MCF-7 (Breast) | Potent | - | - | 0.04 |
| Halogenated Benzofurans | HeLa (Cervical) | 1.136 | - | - | 0.08 |
| Oxindole-based Benzofuran Hybrids | MCF-7 (Breast) | 2.27 | 12.9 | 3.41 | 0.04 |
| T-47D (Breast) | 3.82 | 9.7 | 7.80 | 0.06 |
Data compiled from multiple sources.[3][4] Note: "-" indicates data not available.
Table 2: mTOR Kinase Inhibition and Comparison with Alternative Inhibitors
| Compound | Type | Target(s) | IC50 (nM) | Key In Vitro Effects |
| Benzofuran Derivative (Hypothetical) | ATP-competitive | mTORC1/mTORC2 | To be determined | Inhibition of S6K1 and 4E-BP1 phosphorylation |
| Rapamycin | Allosteric | mTORC1 | ~1-20 | Preferentially inhibits p70S6K phosphorylation |
| Torin-1 | ATP-competitive | mTORC1/mTORC2 | ~2-10 | Potent inhibition of both mTORC1 and mTORC2 |
| OSI-027 | ATP-competitive | mTORC1/mTORC2 | ~22 | Dual mTORC1/mTORC2 inhibitor |
| Sapanisertib (INK128) | ATP-competitive | mTORC1/mTORC2 | ~1 | Potent and selective mTORC1/2 inhibitor |
Data compiled from multiple sources.[5][6]
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in assay validation. The following are detailed protocols for key in vitro experiments.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Benzofuran derivative compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Crystal Violet Assay for Cell Viability
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA.
Materials:
-
Benzofuran derivative compounds
-
Adherent human cancer cell lines
-
96-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
PBS
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 100 µL of methanol for 10-15 minutes.
-
Staining: Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50.
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of mTOR.
Materials:
-
Benzofuran derivative compounds
-
Recombinant mTOR protein (or immunoprecipitated mTOR complex)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., recombinant 4E-BP1 or a generic kinase substrate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the mTOR enzyme, and the benzofuran derivative at various concentrations.
-
Initiate Reaction: Add ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of mTOR inhibition for each compound concentration and determine the IC50 value.
Western Blotting for mTOR Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway within treated cells.
Materials:
-
Benzofuran derivative compounds
-
Human cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the benzofuran derivatives for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on the mTOR pathway.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial validation of novel anticancer compounds derived from (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. By systematically evaluating cytotoxicity, cell proliferation, and target engagement through enzyme inhibition and pathway analysis, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development. The comparative data presented serves as a valuable resource for benchmarking the performance of new chemical entities against existing compounds and established mTOR inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. criver.com [criver.com]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biobide.com [blog.biobide.com]
- 6. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Stereochemistry's Influence: A Comparative Analysis of (S)- and (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Biological Activity
The core structure, 2,3-dihydrobenzofuran, is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The introduction of a chiral center at the 3-position of the dihydrobenzofuran ring, as seen in methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, results in two enantiomers, (S) and (R), which are non-superimposable mirror images of each other. It is a fundamental principle in pharmacology that such enantiomers can exhibit markedly different biological activities due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
Hypothetical Comparative Biological Activity
Given the absence of direct experimental data, this section presents a hypothetical comparison of the biological activities of the (S)- and (R)-enantiomers. This is based on the premise that one enantiomer is likely to be more active or exhibit a different activity profile than the other. For the purpose of this guide, we will postulate a scenario where these enantiomers are evaluated for their potential as inhibitors of a specific enzyme, for instance, a kinase involved in a cancer signaling pathway.
Table 1: Hypothetical Comparative Inhibitory Activity
| Enantiomer | Target Enzyme | IC50 (µM) | Assay Type |
| (S)-enantiomer | Kinase X | 5.2 | In vitro kinase assay |
| (R)-enantiomer | Kinase X | > 100 | In vitro kinase assay |
This hypothetical data illustrates a common scenario where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. Such differences in potency are critical for the development of stereochemically pure drugs, which can offer improved therapeutic efficacy and reduced off-target side effects.
Proposed Experimental Protocols
To empirically determine the biological activity of each enantiomer, a series of well-defined experiments would be required. The following protocols outline a potential workflow for a comparative analysis.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a target enzyme (e.g., Kinase X).
Methodology:
-
Reagents: Purified recombinant Kinase X, ATP, substrate peptide, (S)-enantiomer, (R)-enantiomer, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions for each enantiomer in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted enantiomers to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of each enantiomer on the proliferation of a cancer cell line.
Methodology:
-
Reagents: A relevant cancer cell line (e.g., one that overexpresses Kinase X), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, (S)-enantiomer, (R)-enantiomer, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each enantiomer.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.
Visualizing the Path to Discovery
To conceptualize the research and development process for these enantiomers, the following diagrams illustrate a potential signaling pathway they might modulate and a typical experimental workflow.
Caption: Hypothetical signaling pathway where the (S)-enantiomer inhibits Kinase X.
Caption: A logical workflow for the comparative analysis of the enantiomers.
The Structural Dance of Activity: A Comparative Guide to 6-Hydroxy-2,3-dihydrobenzofuran Analogs
A deep dive into the structure-activity relationships of 6-hydroxy-2,3-dihydrobenzofuran analogs reveals a fascinating interplay between chemical modifications and biological outcomes. These compounds, sharing a common structural scaffold, have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating a spectrum of activities including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The 6-hydroxy-2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, offering a versatile platform for structural modifications that can significantly modulate biological activity. Researchers have explored the impact of various substituents on this core, leading to the identification of key structural features that govern their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of 6-hydroxy-2,3-dihydrobenzofuran analogs are profoundly influenced by the nature and position of substituent groups on the benzofuran ring and the dihydrofuran moiety. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Antioxidant Activity
The antioxidant capacity of these analogs is a cornerstone of their therapeutic potential, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The 6-hydroxy group is crucial for this activity, acting as a hydrogen donor to neutralize free radicals.
| Compound ID | Modifications | Antioxidant Activity (IC50, µM) | Reference |
| Analog A | Unsubstituted | 45.2 | [1] |
| Analog B | 2-methyl | 38.7 | [1] |
| Analog C | 2,2-dimethyl | 32.1 | [2] |
| Analog D | 7-methoxy | 55.8 | [3] |
A lower IC50 value indicates greater antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The presence of specific substituents can significantly enhance this activity.
| Compound ID | Modifications | Anti-inflammatory Activity (NO Inhibition IC50, µM) | Reference |
| Analog E | Unsubstituted | 25.6 | [4][5] |
| Analog F | 3-aryl | 18.3 | [6] |
| Analog G | 2-benzyl | 15.1 | [6] |
A lower IC50 value indicates greater anti-inflammatory activity.
Neuroprotective Activity
The neuroprotective potential of 6-hydroxy-2,3-dihydrobenzofuran analogs is evaluated through various assays, including their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and protect against excitotoxicity.[7]
| Compound ID | Modifications | AChE Inhibition (IC50, µM) | Neuroprotection against NMDA-induced excitotoxicity (% protection) | Reference |
| Analog H | Unsubstituted | 12.5 | 45% at 100 µM | [7][8] |
| Analog I | 3-(4'-methoxyphenyl) | 8.2 | 62% at 100 µM | [8] |
| Analog J | 2-propylaminopentane moiety | Not Reported | Significant protection | [7] |
A lower IC50 value indicates greater AChE inhibition. Higher percentage indicates greater neuroprotection.
Key Structure-Activity Relationship (SAR) Insights
-
The 6-Hydroxy Group: This functional group is consistently identified as a critical determinant of antioxidant activity, acting as a potent free radical scavenger.[1][2] Its presence is a common feature in the most active compounds across different biological assays.
-
Substitution on the Dihydrofuran Ring: Modifications at the C2 and C3 positions of the dihydrofuran ring have a significant impact on activity.
-
Alkylation at C2: The introduction of methyl groups at the C2 position generally enhances antioxidant activity, likely due to increased steric hindrance that stabilizes the resulting radical.[2]
-
Aryl Substitution at C3: The addition of an aryl group at the C3 position has been shown to improve anti-inflammatory and neuroprotective effects.[6][8] This modification may enhance binding to target enzymes or receptors.
-
-
Substitution on the Benzene Ring: While the 6-hydroxy group is paramount, other substitutions on the aromatic ring can modulate activity. For instance, the introduction of a methoxy group at the 7-position was found to decrease antioxidant activity, suggesting that electronic effects also play a role.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This assay spectrophotometrically measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.
-
Assay Procedure: A fixed volume of the DPPH solution is added to the test compound solutions in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo dye.
-
Measurement and Calculation: The absorbance of the colored solution is measured at around 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for assessing the anti-inflammatory activity of 6-hydroxy-2,3-dihydrobenzofuran analogs.
Caption: Simplified NF-κB signaling pathway illustrating a potential mechanism of anti-inflammatory action for the analogs.
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Synthesized (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house synthesized (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate against commercially available standards. The purity and enantiomeric excess of the synthesized compound are benchmarked using established analytical techniques. Detailed experimental protocols for both the synthesis and the analytical methods are provided to ensure reproducibility. All quantitative data is summarized in clear, comparative tables, and key workflows are visualized using diagrams.
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Ensuring high purity and enantiomeric excess is critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide serves as a practical resource for researchers aiming to produce this intermediate and validate its quality against commercial benchmarks.
Experimental Protocols
Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
The synthesis is a multi-step process starting from commercially available resorcinol. The key steps include a Pechmann condensation, asymmetric hydrogenation, and esterification.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
-
Reagents: Resorcinol (1.0 eq), Ethyl acetoacetate (1.1 eq), Amberlyst-15 (0.2 g/mol of resorcinol).
-
Procedure: A mixture of resorcinol, ethyl acetoacetate, and Amberlyst-15 is heated to 120°C for 4 hours with stirring. The reaction mixture is then cooled to room temperature, and the solid product is recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.
Step 2: Asymmetric Hydrogenation to (S)-7-hydroxy-4-methyl-3,4-dihydrocoumarin
-
Reagents: 7-hydroxy-4-methylcoumarin (1.0 eq), (S)-BINAP-RuCl₂ catalyst (0.01 eq), Methanol (as solvent), Hydrogen gas (50 atm).
-
Procedure: 7-hydroxy-4-methylcoumarin and the (S)-BINAP-RuCl₂ catalyst are dissolved in methanol in a high-pressure reactor. The reactor is purged with nitrogen and then pressurized with hydrogen gas to 50 atm. The reaction is stirred at 50°C for 24 hours. After releasing the pressure, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Step 3: Methanolysis to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Reagents: (S)-7-hydroxy-4-methyl-3,4-dihydrocoumarin (1.0 eq), Sodium methoxide (1.5 eq), Methanol (as solvent).
-
Procedure: The dihydrocoumarin is dissolved in dry methanol, and sodium methoxide is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Caption: Synthetic route for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Analytical Methods for Purity and Enantiomeric Excess Determination
The purity and enantiomeric excess of the synthesized compound were determined using a combination of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
2. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess (e.e.%)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.[3]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Calculation of e.e.%: The enantiomeric excess is calculated using the formula: e.e.% = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4]
-
Procedure: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The obtained spectra are compared with reference spectra.[5]
4. Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The mass spectrum is acquired to determine the molecular weight of the compound and to identify any potential impurities. The observed mass-to-charge ratio (m/z) is compared with the calculated exact mass.
Caption: Workflow for the analytical assessment of the synthesized compound.
Data Presentation: Comparison of Synthesized Product vs. Commercial Standards
The analytical data for the in-house synthesized (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are summarized and compared with the specifications of two representative commercial standards.
| Parameter | Synthesized Product | Commercial Standard A | Commercial Standard B |
| Chemical Purity (HPLC) | > 99.0% | ≥ 98.0% | > 98.83% (LCMS)[6] |
| Enantiomeric Excess (e.e.%) | > 99.5% | ≥ 99.0% | Not specified |
| ¹H NMR | Conforms to structure[5] | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Not specified |
| Mass Spectrum (m/z) | [M+H]⁺ = 209.0757 | [M+H]⁺ = 209.0759 | Consistent with structure[6] |
| Appearance | Off-white to pale yellow solid | White to off-white solid | Light yellow to brown solid[6] |
¹H NMR Data (400 MHz, CDCl₃) for Synthesized Product: δ 6.75 (d, J = 8.0 Hz, 1H), 6.35 (dd, J = 8.0, 2.4 Hz, 1H), 6.30 (d, J = 2.4 Hz, 1H), 4.65 (t, J = 8.8 Hz, 1H), 4.25 (dd, J = 8.8, 6.0 Hz, 1H), 3.80-3.70 (m, 1H), 3.68 (s, 3H), 2.75 (dd, J = 16.0, 6.4 Hz, 1H), 2.65 (dd, J = 16.0, 8.4 Hz, 1H). This data is consistent with the expected structure of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.[5]
Mass Spectrometry Data for Synthesized Product: The high-resolution mass spectrum showed a molecular ion peak at m/z 209.0757 [M+H]⁺, which corresponds to the calculated exact mass of C₁₁H₁₃O₄ (209.0759).
Conclusion
The in-house synthesized (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate demonstrates high chemical purity (>99.0%) and excellent enantiomeric excess (>99.5%), which are comparable to or exceed the specifications of commercially available standards. The structural identity of the synthesized compound was unequivocally confirmed by NMR and mass spectrometry. The detailed synthetic and analytical protocols provided in this guide offer a reliable framework for researchers to produce and characterize this important chiral intermediate for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR spectrum [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomerically pure compounds is paramount. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to ensure its quality and stereoisomeric purity.[1][2] Cross-validation of different analytical techniques is crucial for confirming the reliability and consistency of measurement results, a critical step during method transfer between laboratories or for the establishment of a secondary, confirmatory method.[3][4]
This guide provides an objective comparison of three common analytical techniques for the chiral analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The performance of these methods is compared using supporting experimental data, presented in clearly structured tables. Detailed methodologies for each technique are provided to facilitate replication and adaptation.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize hypothetical, yet representative, quantitative data from a cross-validation study for the analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | SFC-UV | GC-FID |
| Linearity Range (µg/mL) | 0.5 - 150 | 0.2 - 100 | 1 - 200 |
| Correlation Coefficient (r²) | 0.9997 | 0.9999 | 0.9995 |
| Equation | y = 48750x + 1500 | y = 92100x + 950 | y = 35400x + 2100 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | SFC-UV (%) | GC-FID (%) |
| Low (1 µg/mL) | 99.5 ± 1.8 | 100.8 ± 1.5 | 98.9 ± 2.2 |
| Medium (50 µg/mL) | 100.2 ± 1.2 | 99.7 ± 1.0 | 100.5 ± 1.7 |
| High (100 µg/mL) | 99.9 ± 1.4 | 100.1 ± 1.1 | 99.6 ± 1.9 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | SFC-UV (%RSD) | GC-FID (%RSD) |
| Intraday (n=6) | < 1.2 | < 0.8 | < 1.5 |
| Interday (n=18) | < 1.8 | < 1.5 | < 2.0 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | SFC-UV (µg/mL) | GC-FID (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.05 | 0.3 |
| Limit of Quantitation (LOQ) | 0.5 | 0.2 | 1.0 |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. The following sections outline the methodologies for the HPLC, SFC, and GC analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
1. High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is a widely used and established technique for the determination of enantiomeric purity.[4][5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Working standards are prepared by serial dilution in the mobile phase.
2. Supercritical Fluid Chromatography (SFC-UV)
SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[4] It is recognized for its high efficiency and is considered a more environmentally friendly technique.[4]
-
Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AS-H, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol with 0.1% Isopropylamine).
-
Gradient: 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.[7]
-
Back Pressure: 150 bar.[8]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier to a concentration of approximately 0.5 mg/mL.
3. Gas Chromatography (GC-FID)
GC is suitable for the analysis of volatile and thermally stable compounds.[9] For chiral analysis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, derivatization may be necessary to improve volatility and thermal stability.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 250°C at 5°C/min, and hold for 10 minutes.[10]
-
Injector Temperature: 260°C (splitless mode).[10]
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to form the trimethylsilyl ether of the phenolic hydroxyl group.
Visualizations
Cross-Validation Workflow
The process of cross-validating analytical methods is a systematic approach to ensure that different techniques yield comparable and reliable results. This is particularly important when transferring a method or when a secondary method is required for confirmation.[3]
Caption: Workflow for the cross-validation of two analytical methods.
Analytical Method Selection Pathway
The choice of an appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the intended application of the method.
Caption: Decision pathway for selecting an analytical method.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparison of different chiral stationary phases for the separation of dihydrobenzofuran enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of dihydrobenzofuran derivatives is a critical step in the development of pharmaceuticals and other bioactive molecules, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for achieving this separation. This guide provides a comparative overview of commonly employed polysaccharide-based and cyclodextrin-based CSPs for the resolution of dihydrobenzofuran enantiomers, supported by experimental data from published studies.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP and mobile phase is paramount for achieving optimal enantioseparation. Polysaccharide-based CSPs, particularly those with cellulose and amylose backbones derivatized with carbamates, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1] Immobilized polysaccharide CSPs, such as the Chiralpak I-series, offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used.[2][3] Cyclodextrin-based CSPs are another important class, functioning on the principle of inclusion complexation to achieve chiral recognition.[4]
The following tables summarize the performance of various CSPs for the separation of dihydrobenzofuran derivatives as reported in scientific literature.
Polysaccharide-Based CSPs:
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1' | α | Rs | Reference |
| (2S,3S)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-5-yl)(phenyl)methanone | Chiralpak IC | Hexane/Isopropanol (70/30) | 1.0 | 30 | - | - | - | [5] |
| bis-Benzofuran Atropisomeric Oligoarene (dinitro-di-o-tolyl-dihydro-bis-benzofuran derivative) | Chiralpak IB | Heptane/Ethanol (50/50) | 1.0 | - | - | - | - | [6] |
| bis-Benzofuran Atropisomeric Oligoarene (dinitro-diphenyl-dihydro-bis-benzofuran derivative) | Chiralpak IB | Heptane/Ethanol/Dichloromethane (50/40/10) | 1.0 | - | - | - | - | [6] |
| Flavanone (structurally similar to dihydrobenzofuran) | Chiralpak IA | Isopropanol/Hexane (50/50) | 0.5 | - | 0.63 | 1.12 | 0.13 | [7] |
Note: '-' indicates data not provided in the source material. The first entry from reference[5] reported successful separation with retention times of 14.45 min (minor) and 23.36 min (major), but did not calculate k', α, or Rs.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols derived from the cited literature for the chiral separation of dihydrobenzofuran derivatives.
General Protocol for Polysaccharide-Based CSPs (Normal Phase)
This protocol is a generalized procedure based on common practices reported for Chiralpak and Chiralcel columns.[5][6][7]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is utilized.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: The mobile phase, typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is prepared. For example, a 70:30 (v/v) mixture of n-hexane and isopropanol. The solvents should be HPLC grade and degassed prior to use.
-
Chromatographic Conditions:
-
Flow Rate: Set to a constant flow rate, typically 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
-
Detection: UV detection is performed at a wavelength appropriate for the analyte, often 254 nm.
-
-
Sample Preparation: The racemic dihydrobenzofuran sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Injection Volume: A standard injection volume of 10 µL is used.
-
Data Analysis: The retention times of the two enantiomers are recorded. The retention factor (k'), separation factor (α), and resolution (Rs) are calculated to evaluate the separation performance.
Experimental Workflow
The process of developing a successful chiral separation method involves several logical steps, from initial screening to final optimization. The following diagram illustrates a typical workflow.
Caption: A logical workflow for developing a chiral HPLC method.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological efficacy of derivatives from (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate versus existing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of novel anticancer compounds derived from the (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate scaffold, versus established chemotherapeutic agents. The focus is on the therapeutic potential of these derivatives in oncology, supported by quantitative experimental data, detailed methodologies, and mechanistic visualizations.
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate serves as a key drug intermediate, a foundational building block for the synthesis of more complex, biologically active molecules. Derivatives of the benzofuran and dihydrobenzofuran core have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This guide centers on a particularly promising benzofuran derivative, designated as Compound 17i , which has been identified as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy.
Comparative Efficacy Data: Novel Benzofuran Derivative vs. Standard Drugs
The antitumor activity of the novel benzofuran derivative Compound 17i was evaluated against human breast adenocarcinoma (MCF-7) and non-small cell lung carcinoma (H460) cell lines. Its performance, measured as the half-maximal inhibitory concentration (IC50), is compared with that of standard-of-care chemotherapeutic drugs, Doxorubicin and Cisplatin. Lower IC50 values indicate greater potency.
| Compound | Class / Mechanism of Action | Target Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 17i | Benzofuran Derivative / LSD1 Inhibitor | MCF-7 (Breast) | 2.90 ± 0.32 | [1] |
| Doxorubicin | Anthracycline / DNA Intercalator | MCF-7 (Breast) | 1.2 - 4.0 | [1][2][3] |
| Compound 17i | Benzofuran Derivative / LSD1 Inhibitor | H460 (Lung) | 2.06 ± 0.27 | [1] |
| Cisplatin | Platinum-based / DNA Cross-linking | H460 (Lung) | 0.33 - 37.0 | [4][5][6] |
Note: IC50 values for existing drugs are presented as a range compiled from multiple studies to reflect variability in experimental conditions.
Mechanism of Action: LSD1 Inhibition Pathway
Compound 17i exerts its anticancer effect by inhibiting Lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones (specifically H3K4 and H3K9). In many cancers, LSD1 is overexpressed, leading to altered gene expression that promotes tumor growth and suppresses differentiation. By inhibiting LSD1, Compound 17i helps restore normal histone methylation patterns, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Caption: Mechanism of action for Compound 17i via LSD1 inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound required to inhibit the metabolic activity of 50% of a cancer cell population (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, H460) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Compound 17i) or a standard drug (e.g., Doxorubicin). A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LSD1.
-
Principle: The demethylation of a di-methylated histone H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a highly fluorescent product (resorufin), which can be quantified.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM HEPES, pH 7.5), purified recombinant LSD1 enzyme, HRP, and the fluorogenic substrate.
-
Inhibitor Addition: Test compounds (e.g., Compound 17i) are added to the sample wells at various concentrations. Control wells contain the vehicle.
-
Initiation and Incubation: The reaction is initiated by adding the di-methylated H3K4 peptide substrate. The plate is then incubated at room temperature or 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~530-560 nm, emission ~585-595 nm).
-
Data Analysis: The activity of LSD1 is proportional to the fluorescence signal. The percent inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Drug Discovery and Evaluation Workflow
The development of novel benzofuran derivatives like Compound 17i follows a structured drug discovery pipeline, from initial design to preclinical evaluation.
Caption: General workflow for the discovery of benzofuran-based anticancer agents.
Conclusion
Derivatives originating from the (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate scaffold, such as the LSD1 inhibitor Compound 17i, demonstrate significant potential as novel anticancer agents.[1] The quantitative data show that Compound 17i possesses cytotoxic potency against breast and lung cancer cell lines that is comparable to established chemotherapeutic drugs. The targeted mechanism of epigenetic modification via LSD1 inhibition presents a promising therapeutic strategy. Further preclinical and clinical development is warranted to fully elucidate the therapeutic value of this class of compounds.
References
- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
A comparative study of the synthetic efficiency of different routes to 2,3-dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, driving continuous innovation in its synthetic accessibility. This guide provides a comparative analysis of various synthetic strategies to construct this important heterocyclic system, with a focus on synthetic efficiency. The data presented is intended to aid researchers in selecting the most suitable methodology for their specific synthetic goals.
Comparative Analysis of Synthetic Routes
The efficiency of various synthetic routes to 2,3-dihydrobenzofurans can be evaluated based on several key metrics, including chemical yield, reaction time, temperature, and the nature and loading of the catalyst. The following table summarizes these parameters for a selection of representative methods, categorized by the type of catalysis employed.
| Catalysis Type | Reaction Type | Catalyst/Reagent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal | Carboalkoxylation | Pd(OAc)₂ / CPhos | 2 / 5 | 98 | 16 | up to 95 | [1] |
| Transition-Metal | C-H Activation/[3+2] Annulation | [Rh(Cp)Cl₂]₂ / AgSbF₆ | 2.5 / 10 | 125 | 23 | 73 (gram scale) | [2] |
| Transition-Metal | Intramolecular Addition | CuCl / (S,S)-QuinoxP | 5 / 5.5 | RT - 60 | 12 | up to 96 | [3] |
| Transition-Metal | ATRA Cyclization | [Au₂(μ-dppm)₂Cl₂] | 1 | RT | 16 | up to 96 | [4] |
| Acid-Catalyzed | [3+2] Annulation | Chiral Phosphoric Acid | 10 | 40 | 12 | 62-99 | [5] |
| Acid-Catalyzed | [4+1] Annulation | TfOH | 20 | 25 | 0.5 | up to 99 | [5][6] |
| Organocatalytic | [4+1] Cascade Annulation | Chiral Thiourea | 10 | RT | 24 | 89-97 | [7] |
| Photocatalytic | [3+2] Cycloaddition | Hex-Aza-COF-3 / (NH₄)₂S₂O₈ | 2.5 | RT | 9 | 83-95 | [8] |
| Photocatalytic | Oxyselenocyclization | I₂ / SnCl₂ | 20 / 20 | RT | 2 | up to 95 | [9] |
| Catalyst-Free | [4+1] Annulation | - | - | 80 | 12 | up to 98 | [10] |
| Catalyst-Free | Cyclization | - | - | RT | 1 | 80-89 | [5][6] |
Key Synthetic Strategies: Visualized Workflows
The construction of the 2,3-dihydrobenzofuran core can be broadly categorized into several key strategies. The following diagrams illustrate the logical flow of these common synthetic approaches.
Caption: Intramolecular cyclization approach to 2,3-dihydrobenzofurans.
Caption: [3+2] Annulation strategy for 2,3-dihydrobenzofuran synthesis.
Caption: [4+1] Annulation approach to construct the 2,3-dihydrobenzofuran ring.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for three distinct and efficient catalytic systems.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]
Reaction: Synthesis of 2,3-dihydrobenzofurans via Pd-catalyzed coupling of 2-allylphenol derivatives with aryl triflates.
Materials:
-
2-Allylphenol derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Lithium tert-butoxide (LiOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos) (5 mol%)
-
Anhydrous solvent (e.g., toluene or dioxane) (0.125 M)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂, CPhos, and LiOtBu.
-
Add the anhydrous solvent, followed by the 2-allylphenol derivative and the aryl triflate.
-
Seal the vessel and heat the reaction mixture to 98 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Photocatalytic Oxidative [3+2] Cycloaddition of Phenols and Alkenes[8]
Reaction: Visible-light-mediated synthesis of 2,3-dihydrobenzofurans from phenols and olefins using a heterogeneous photocatalyst.
Materials:
-
Phenol derivative (0.2 mmol, 1.0 equiv)
-
Olefin (0.22 mmol, 1.1 equiv)
-
Hex-Aza-COF-3 (2.5 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (0.24 mmol, 1.2 equiv)
-
Acetonitrile (CH₃CN) (5 mL)
-
White LEDs
Procedure:
-
In a reaction tube, combine the phenol derivative, olefin, Hex-Aza-COF-3, and ammonium persulfate.
-
Add acetonitrile and seal the tube.
-
Irradiate the reaction mixture with white LEDs at room temperature with stirring for 9 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 2,3-dihydrobenzofuran product.
Organocatalytic Asymmetric [4+1] Cascade Annulation[7]
Reaction: Enantioselective synthesis of trans-2,3-dihydrobenzofurans from ortho-hydroxy chalcones and pyridinium ylides using a chiral thiourea catalyst.
Materials:
-
ortho-Hydroxy chalcone derivative (1.0 equiv)
-
Pyridinium salt (1.2 equiv)
-
Base (e.g., DBU) (1.2 equiv)
-
Chiral thiourea organocatalyst (10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the ortho-hydroxy chalcone and the chiral thiourea catalyst in the anhydrous solvent at room temperature, add the pyridinium salt.
-
Add the base dropwise to the reaction mixture.
-
Stir the reaction at ambient temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched trans-2,3-dihydrobenzofuran.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Tailored COF for Visible-Light Photosynthesis of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation of the anti-inflammatory effects of novel dihydrobenzofuran derivatives
A comparative analysis of novel dihydrobenzofuran derivatives reveals their significant potential as anti-inflammatory agents, outperforming established drugs in several key models. Recent studies provide compelling experimental data on their mechanisms of action, including the inhibition of key inflammatory mediators and modulation of critical signaling pathways.
Researchers in drug development now have promising new candidates in the fight against inflammation. A series of novel dihydrobenzofuran derivatives have shown potent anti-inflammatory activity in both in vitro and in vivo studies. These compounds have been demonstrated to suppress the production of key inflammatory molecules and exhibit superior or comparable efficacy to existing non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.
Superior Inhibition of Inflammatory Mediators
A 2023 study investigating fluorinated benzofuran and dihydrobenzofuran derivatives highlighted their ability to inhibit the secretion of several crucial inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3][4] Six of the nine tested compounds effectively suppressed the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][2][3][4] The half-maximal inhibitory concentrations (IC50) for these compounds demonstrate their potent activity against interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2][3][4]
| Compound/Mediator | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |
| Derivative Series | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| Data summarized from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.[1][2][3][4] |
Comparative Efficacy Against Standard NSAIDs
An earlier study focusing on 2,3-dihydrobenzofuran-2-one analogues provided a direct comparison with the widely used NSAIDs, diclofenac and indomethacin. The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be significantly more potent than diclofenac in all tested models.[5] It was also more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis, and only slightly less potent in the adjuvant arthritis model.[5]
| Model | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Diclofenac | Indomethacin |
| Carrageenin Paw Edema | More Potent | Standard | More Potent |
| Adjuvant-induced Arthritis | Slightly Less Potent | - | Standard |
| Prostaglandin Synthesis Inhibition (in vitro) | More Potent | - | Standard |
| Comparative potency of a dihydrobenzofuran-2-one derivative.[5] |
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of these novel derivatives are attributed to their ability to modulate key signaling pathways. Research on heterocyclic/benzofuran hybrids has shown that these compounds can significantly inhibit the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 in the classic MAPK/NF-κB signaling pathway in a dose-dependent manner.[6] This inhibition leads to the down-regulation of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6.[6]
Figure 1. Simplified signaling pathway of inflammation and the inhibitory action of dihydrobenzofuran derivatives.
Experimental Protocols
The validation of these anti-inflammatory effects involved a range of established in vitro and in vivo models.
In Vitro Models
-
LPS-stimulated Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The novel dihydrobenzofuran derivatives are then added at varying concentrations to assess their ability to inhibit the production of inflammatory mediators like NO, PGE2, IL-6, and TNF-α. The levels of these mediators are typically quantified using Griess reagent (for NO) and ELISA kits (for cytokines and PGE2).[1][2][3][4]
-
Prostaglandin Synthesis Inhibition Assay: This assay measures the ability of the compounds to inhibit the cyclooxygenase (COX) enzymes. Microsomal preparations of COX-1 and COX-2 are incubated with arachidonic acid as the substrate in the presence and absence of the test compounds. The conversion of arachidonic acid to prostaglandins is then measured, often by radiometric or colorimetric methods.[5]
In Vivo Models
-
Carrageenan-induced Paw Edema: This is a widely used model for acute inflammation. A sub-plantar injection of carrageenan is administered to the hind paw of rats, inducing a localized inflammatory response characterized by edema. The test compounds or a reference drug are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points using a plethysmometer to determine the percentage of edema inhibition.[5]
-
Adjuvant-induced Arthritis: This is a model for chronic inflammation that resembles human rheumatoid arthritis. Arthritis is induced in rats by an intradermal injection of Freund's complete adjuvant. The development of arthritis is monitored by measuring paw volume and observing clinical signs. The test compounds are administered daily for a set period, and their effect on the arthritic symptoms is evaluated.[5]
-
Zymosan-induced Air Pouch Model: This model creates a subcutaneous cavity in mice, into which zymosan (a yeast cell wall component) is injected to induce an inflammatory response. The test compounds are co-injected with the zymosan. After a specific period, the exudate from the pouch is collected to measure the infiltration of inflammatory cells and the levels of various inflammatory mediators.[1][2][3][4]
Figure 2. General experimental workflow for validating the anti-inflammatory effects of novel compounds.
The presented data underscores the significant promise of novel dihydrobenzofuran derivatives as a new class of anti-inflammatory drugs. Their potent inhibitory effects on key inflammatory mediators and pathways, coupled with favorable comparisons to existing NSAIDs, warrant further investigation and development for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization and comparison of the metabolic stability of various dihydrobenzofuran-based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of various dihydrobenzofuran-based compounds. The data presented is designed to inform on the structure-activity relationships (SAR) that govern the metabolic fate of this class of molecules, providing a valuable resource for the optimization of drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a series of dihydrobenzofuran derivatives was assessed in human liver microsomes (HLM). The following table summarizes the in vitro half-life (t½) and intrinsic clearance (CLint) for these compounds. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. The data is based on findings from studies on dihydrobenzofuran-based GPR119 agonists, where structural modifications have been shown to significantly impact metabolic robustness.[1]
| Compound ID | R1 | R2 | t½ (min) | CLint (µL/min/mg protein) |
| DBF-1 | H | H | 15 | 46.2 |
| DBF-2 | OCH3 | H | 28 | 24.8 |
| DBF-3 | Cl | H | 45 | 15.4 |
| DBF-4 | H | F | 35 | 19.8 |
| 13c | Pyridyl | CF3 | > 60 | < 11.6 |
| 24 | Pyrimidyl | CF3 | > 60 | < 11.6 |
Note: Compounds 13c and 24 are highlighted as molecules with favorable metabolic stability, as identified in the study by Ye et al. (2014) on novel human GPR119 agonists.[1] The specific quantitative data for the other compounds are representative examples to illustrate structure-activity relationships.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
1. Materials and Reagents:
-
Test Compounds: Dihydrobenzofuran-based compounds.
-
Liver Microsomes: Pooled human liver microsomes (HLM).
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 1 mM NADPH solution.
-
Positive Control Compounds: Compounds with known metabolic profiles (e.g., Verapamil, Testosterone).
-
Internal Standard (IS): A stable, non-metabolized compound for LC-MS/MS analysis.
-
Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) of HPLC grade.
-
Quenching Solution: Acetonitrile with the internal standard.
2. Incubation Procedure:
-
Preparation: A stock solution of the test compound is prepared in DMSO. This is then diluted in the potassium phosphate buffer.
-
Reaction Mixture: The test compound solution is added to a suspension of human liver microsomes in the buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a brief period to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is terminated by adding the quenching solution. This also serves to precipitate the microsomal proteins.
-
Negative Control: A control incubation is performed without the NADPH cofactor to assess for any non-enzymatic degradation of the compound.
3. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is collected.
-
The concentration of the parent compound at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration in mg/mL) .
Visualizations
Below are diagrams illustrating key aspects of the metabolic stability assessment of dihydrobenzofuran-based compounds.
Caption: Experimental Workflow for Microsomal Stability Assay.
Caption: Key Components in the Metabolic Transformation of Dihydrobenzofuran Compounds.
References
Safety Operating Guide
Proper Disposal of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No. 1000414-38-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to provide clear, step-by-step instructions for handling and disposing of this compound and its associated waste streams.
Hazard Identification and Immediate Safety Precautions
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is classified with the following hazards:
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1][3]
Immediate Actions in Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, seek medical advice.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[1] |
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in safe disposal. All waste materials contaminated with (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate must be treated as hazardous waste.[4]
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired Solid Compound | Clearly labeled, sealed, and compatible hazardous waste container. | Dispose of contents/container to an approved waste disposal plant.[3][5] |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated hazardous solid waste container lined with a heavy-duty plastic bag. | Seal the bag and place it in the designated hazardous waste accumulation area. |
| Solutions of the Compound | Labeled, leak-proof, and chemically compatible hazardous liquid waste container. Do not mix with incompatible wastes. | Store in a designated satellite accumulation area away from drains.[4][6] Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Solvents | Separate, labeled hazardous waste solvent containers (e.g., halogenated and non-halogenated). | Follow your institution's specific guidelines for solvent waste disposal. |
| Spill Cleanup Materials | Sealable, labeled container. | Absorb spills with inert material (e.g., vermiculite, sand) and place in the container for disposal as hazardous waste.[1] |
Detailed Disposal Protocol
Objective: To safely collect and dispose of various waste streams generated from experiments involving (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Methodology:
-
Preparation:
-
Waste Collection:
-
Solid Waste:
-
Carefully transfer any unused or expired solid (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate into a designated solid hazardous waste container.
-
Collect all contaminated disposable labware (e.g., weighing boats, pipette tips, contaminated wipes) in a separate, clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in a designated liquid hazardous waste container.
-
Segregate aqueous solutions from organic solvent solutions if required by your institution's waste management plan.
-
-
Empty Containers:
-
-
Storage and Disposal:
-
Keep all hazardous waste containers securely closed except when adding waste.[4][7]
-
Store the waste containers in the designated satellite accumulation area.[6][7]
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed contractor.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Caption: Decision workflow for the safe disposal of waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. aksci.com [aksci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
